molecular formula C8H6BrNO4 B2773072 2-(Bromomethyl)-5-nitrobenzoic acid CAS No. 21626-93-7

2-(Bromomethyl)-5-nitrobenzoic acid

Katalognummer: B2773072
CAS-Nummer: 21626-93-7
Molekulargewicht: 260.043
InChI-Schlüssel: VJQUJFBMLKJQIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.043. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(bromomethyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQUJFBMLKJQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and reactivity profile of 2-(Bromomethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Reactivity Profile of 2-(Bromomethyl)-5-nitrobenzoic acid

This guide provides a comprehensive technical overview of 2-(Bromomethyl)-5-nitrobenzoic acid, a versatile trifunctional reagent for advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's molecular architecture, reactivity, and potential applications, offering field-proven insights into its utilization as a strategic building block.

Molecular Structure and Physicochemical Properties

2-(Bromomethyl)-5-nitrobenzoic acid is a crystalline solid that possesses a unique combination of functional groups, making it a highly valuable intermediate. The molecule incorporates a carboxylic acid, a strongly electron-withdrawing nitro group, and a reactive benzylic bromide on a benzene ring.

The spatial arrangement and electronic interplay of these groups dictate the compound's reactivity. The carboxylic acid and the nitro group are meta-disposed, while the bromomethyl group is ortho to the carboxylic acid. This substitution pattern significantly influences the electrophilicity of the benzylic carbon and the acidity of the carboxylic acid proton.

Table 1: Physicochemical and Spectroscopic Properties of 2-(Bromomethyl)-5-nitrobenzoic acid

PropertyValueSource
CAS Number 21626-93-7[1]
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol [1]
Appearance Predicted: Off-white to pale yellow solidInferred from related compounds
Melting Point Not available. Predicted to be in the range of 150-180 °C.Inferred from related compounds
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, THF, Acetone), sparingly soluble in nonpolar solvents.Inferred from related compounds
pKa Predicted: < 3.0 (due to electron-withdrawing groups)Inferred from related compounds

Synthesis of 2-(Bromomethyl)-5-nitrobenzoic acid

While specific literature on the synthesis of 2-(Bromomethyl)-5-nitrobenzoic acid is scarce, a reliable synthetic route can be devised based on well-established radical bromination reactions of substituted toluenes. The most plausible precursor is 2-methyl-5-nitrobenzoic acid. The benzylic methyl group can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions.

The strong electron-withdrawing effect of the nitro group can decelerate the rate of radical formation at the benzylic position. Therefore, forcing conditions such as higher temperatures or prolonged reaction times may be necessary to achieve good conversion.[2]

Below is a detailed, self-validating protocol for the proposed synthesis.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-nitrobenzoic acid

Materials:

  • 2-methyl-5-nitrobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous CCl₄ or CH₃CN.

  • Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-(Bromomethyl)-5-nitrobenzoic acid as a solid.

Synthesis_Workflow start 2-methyl-5-nitrobenzoic acid reagents NBS, AIBN (cat.) Solvent (CCl4 or CH3CN) Reflux start->reagents Radical Bromination product 2-(Bromomethyl)-5-nitrobenzoic acid reagents->product

Caption: Synthetic workflow for 2-(Bromomethyl)-5-nitrobenzoic acid.

Reactivity Profile

The reactivity of 2-(Bromomethyl)-5-nitrobenzoic acid is governed by the interplay of its three functional groups.

  • The Bromomethyl Group: The benzylic bromide is an excellent leaving group, making the methylene carbon highly electrophilic and susceptible to nucleophilic attack.[3] This moiety readily participates in both S(_N)1 and S(_N)2 reactions, serving as a potent alkylating agent for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The presence of the ortho-nitro group can influence the solvolysis rates of the benzyl bromide.[4]

  • The Nitro Group: As a strong deactivating and meta-directing group, the nitro substituent renders the aromatic ring electron-deficient and less susceptible to electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, although the positions are not ideally activated for this.

  • The Carboxylic Acid Group: This group exhibits typical reactivity, including deprotonation to form a carboxylate salt, esterification with alcohols under acidic conditions, and conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is a more reactive intermediate for the formation of amides and esters.

Reactivity_Profile cluster_bromomethyl Bromomethyl Reactivity cluster_carboxylic_acid Carboxylic Acid Reactivity cluster_nitro Nitro Group Reactivity main 2-(Bromomethyl)-5-nitrobenzoic acid alkylation Alkylation Product (e.g., ether, amine, thioether) main->alkylation Nucleophilic Substitution (S N 1/S N 2) ester Ester main->ester Esterification amide Amide main->amide Amidation (via acid chloride) amine Amine main->amine Reduction (e.g., H2/Pd, SnCl2)

Caption: Key reaction pathways of 2-(Bromomethyl)-5-nitrobenzoic acid.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - -COOH: Broad singlet, δ > 10 ppm (in DMSO-d₆) - Aromatic protons: Three protons in the aromatic region (δ 7.5-8.5 ppm), likely exhibiting complex splitting patterns due to their proximity and the influence of the substituents. - -CH₂Br: Singlet, δ ~4.5-5.0 ppm.
¹³C NMR - C=O: δ ~165-170 ppm - Aromatic carbons: Six distinct signals in the aromatic region (δ ~120-150 ppm), with the carbon bearing the nitro group being significantly deshielded. - -CH₂Br: δ ~30-35 ppm.
IR (cm⁻¹) - O-H (acid): Broad band, 3300-2500 cm⁻¹ - C=O (acid): Strong absorption, 1720-1680 cm⁻¹ - N-O (nitro): Two strong absorptions, ~1550-1500 cm⁻¹ (asymmetric) and ~1350-1300 cm⁻¹ (symmetric) - C-Br: 680-515 cm⁻¹

Applications in Organic Synthesis

2-(Bromomethyl)-5-nitrobenzoic acid is a prime candidate for the synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry.[5][6] Its trifunctional nature allows for sequential and regioselective reactions to build elaborate molecular scaffolds.

For example, the bromomethyl group can be used to alkylate a nucleophile, followed by intramolecular cyclization involving the carboxylic acid to form lactones or lactams. The nitro group can be reduced to an amine, which can then participate in further cyclization reactions to form various benzo-fused nitrogen heterocyles.[7]

Safety and Handling

Hazard Statement: Based on its functional groups, 2-(Bromomethyl)-5-nitrobenzoic acid is expected to be corrosive and a lachrymator. It can cause severe skin burns and eye damage.

Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

  • Le, T. N., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(24), 12165–12172. [Link]

  • Kevill, D. N., & Kim, C. B. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2993. [Link]

  • Google Patents. (2018). Novel synthesis process of o-nitrobenzyl bromide.
  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Google Patents. (2003).
  • ResearchGate. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]

  • ResearchGate. Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired... [Link]

  • ResearchGate. Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles. | Request PDF. [Link]

  • ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]

  • ChemRxiv. Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. [Link]

  • Roy, S. (2025). "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents". [Link]

  • Frontiers. Five-membered Heterocycles: Synthesis and Applications. [Link]

  • Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(Bromomethyl)-5-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs their behavior in various stages of drug development, chemical synthesis, and formulation. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-(Bromomethyl)-5-nitrobenzoic acid in organic solvents. While direct, published quantitative solubility data for this specific compound is scarce, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to generate this crucial data empirically. We delve into the thermodynamic principles of dissolution, provide step-by-step protocols for the robust shake-flask method, and detail various analytical techniques for quantification, including gravimetric, spectroscopic, and chromatographic methods. Furthermore, solubility data for structurally related compounds are presented to offer a comparative framework and predictive insight.

Introduction: The Significance of Solubility

2-(Bromomethyl)-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a nitro group, and a reactive bromomethyl group, makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of complex pharmaceutical and agrochemical compounds. The carboxylic acid and bromomethyl moieties offer orthogonal sites for chemical modification, enabling its use as a versatile building block.

For any application, from reaction design to purification and formulation, understanding the solubility of this compound is paramount. Solubility data dictates the choice of solvent for a chemical reaction to ensure a homogeneous environment, informs the design of crystallization processes for purification, and is essential for developing stable liquid formulations. In essence, solubility is a fundamental parameter that bridges the physical properties of a compound with its practical application.

Foundational Principles: The Thermodynamics of Dissolution

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[1] At a given temperature and pressure, a saturated solution is formed when the rate of dissolution of the solute into the solvent equals the rate of precipitation out of the solution.[2] This equilibrium is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules, as well as the overall change in enthalpy and entropy of the system.[3]

The adage "like dissolves like" serves as a primary guiding principle.[4]

  • Polarity: 2-(Bromomethyl)-5-nitrobenzoic acid is a polar molecule. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitro group is strongly polar and can act as a hydrogen bond acceptor. The aromatic ring contributes non-polar characteristics, and the bromomethyl group adds polarity and steric bulk. Therefore, it is expected to exhibit higher solubility in polar solvents (e.g., alcohols, acetone) that can engage in hydrogen bonding and dipole-dipole interactions, and lower solubility in non-polar solvents (e.g., hexane, toluene).

  • Enthalpy of Solution (ΔH) : The dissolution process involves breaking the solute's crystal lattice (an endothermic process) and disrupting solvent-solvent interactions (endothermic), followed by the formation of new solute-solvent interactions (an exothermic process). For most solids, the overall process is endothermic (ΔH > 0), meaning their solubility increases with increasing temperature.[2][3]

  • Entropy of Solution (ΔS) : Dissolution typically leads to an increase in the randomness or disorder of the system (ΔS > 0), which favors the dissolving process.[4]

The interplay of these factors determines the final equilibrium solubility of the compound in a specific solvent at a given temperature.

Experimental Determination of Solubility

Generating reliable solubility data requires robust and well-controlled experimental procedures. The isothermal shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[5][6]

The Isothermal Shake-Flask Method: Achieving Equilibrium

This protocol is the foundational step for all subsequent quantitative analyses. Its purpose is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid solute.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 2-(Bromomethyl)-5-nitrobenzoic acid to several small, sealable glass vials or flasks. An excess is critical to ensure saturation is reached and maintained.[7]

  • Solvent Addition: Add a precise volume (e.g., 2-5 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker or on a stirring plate. Agitate the mixtures at a constant speed (e.g., 100-300 rpm) and a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period.[8] Equilibrium is typically reached within 24 to 72 hours.[7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a stable plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemical-resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to remove all undissolved solid particles.[7]

  • Sample Preparation: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.
Quantitative Analysis of the Saturated Solution

Once a saturated solution is prepared, the concentration of the dissolved solute must be accurately measured. The choice of method depends on the solute's properties, the solvent, and available instrumentation.

This is a direct and simple method, ideal for non-volatile solutes dissolved in volatile solvents.[9] It relies on measuring the mass of the solute remaining after the solvent has been evaporated.[10]

Step-by-Step Protocol:

  • Weighing: Accurately weigh a clean, dry evaporating dish to at least four decimal places.

  • Sample Addition: Pipette a known volume (e.g., 1.00 mL) of the filtered saturated solution into the pre-weighed dish.

  • Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Drying: Once the solvent is removed, place the dish in an oven at a temperature below the melting point of 2-(Bromomethyl)-5-nitrobenzoic acid to remove any residual solvent until a constant weight is achieved.

  • Final Weighing: Cool the dish in a desiccator and reweigh it.

  • Calculation: The mass of the dissolved solute is the final mass minus the initial mass of the dish. Solubility is then expressed as mass per volume (e.g., mg/mL).[9][10]

This technique is well-suited for aromatic compounds like nitrobenzoic acids that absorb ultraviolet light.[11][12] It is a rapid and sensitive method but requires that no other components in the solution absorb light at the analytical wavelength.

Step-by-Step Protocol:

  • Determine λmax: Scan a dilute solution of 2-(Bromomethyl)-5-nitrobenzoic acid in the chosen solvent across the UV spectrum (approx. 200-400 nm) to find the wavelength of maximum absorbance (λmax). Benzoic acids typically show absorbance maxima around 230 nm and 274 nm.[13]

  • Prepare Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations. Measure the absorbance of each standard at λmax, using the pure solvent as a blank.[14] Plot absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (R² > 0.99).

  • Analyze Sample: Measure the absorbance of the accurately diluted, filtered saturated solution at λmax.

  • Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the diluted sample. Account for the dilution factor to determine the final solubility in the saturated solution.

BeerLambert cluster_constants Beer-Lambert Law: A = εlc A Absorbance (A) D Concentration (c) A->D is proportional to B Molar Absorptivity (ε) (Constant for compound at λmax) C Path Length (l) (Constant, e.g., 1 cm cuvette)

Figure 2: Principle of UV-Vis quantification via the Beer-Lambert Law.

HPLC is a highly specific and sensitive technique, making it the preferred method for complex mixtures or when high accuracy is required.[15] A reversed-phase method with UV detection is standard for analyzing aromatic acids.[16]

Step-by-Step Protocol:

  • Method Development: Develop a suitable HPLC method. A typical setup would involve:

    • Column: A C18 reversed-phase column.[16]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., water with 0.1% phosphoric or formic acid) and an organic solvent like acetonitrile or methanol.[15]

    • Detection: UV detector set at the λmax of the compound (e.g., 254 nm).[17]

    • Flow Rate: Typically 1.0 mL/min.[11]

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot peak area versus concentration to generate a linear calibration curve (R² > 0.99).

  • Analyze Sample: Inject the accurately diluted, filtered saturated solution into the HPLC.

  • Calculation: Determine the concentration in the diluted sample from the calibration curve using its peak area. Correct for the dilution factor to find the final solubility value.

Solubility Data of Structurally Related Compounds

The following table summarizes the mole fraction solubility (x) of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in several common organic solvents at various temperatures. This data illustrates the general trends that can be expected.[18]

Table 1: Mole Fraction Solubility (x) of Related Nitrobenzoic Acids in Various Organic Solvents [18]

Temperature (K) Solvent 3-Nitrobenzoic Acid (x) 3,5-Dinitrobenzoic Acid (x)
293.15 Methanol 0.235 0.163
Ethanol 0.163 0.125
Ethyl Acetate 0.125 0.094
Acetonitrile 0.094 0.026
Dichloromethane 0.026 0.012
Toluene 0.012 0.0006
313.15 Methanol 0.392 0.287
Ethanol 0.287 0.226
Ethyl Acetate 0.226 0.173
Acetonitrile 0.173 0.054
Dichloromethane 0.054 0.027

| | Toluene | 0.027 | 0.0011 |

Data sourced from Zhang et al., J. Chem. Res.[18]

Analysis: As expected, solubility is highest in polar, protic solvents like methanol and ethanol and decreases significantly in less polar solvents like dichloromethane and especially non-polar toluene. Solubility consistently increases with temperature, confirming an endothermic dissolution process.

Conclusion and Recommendations

While published solubility data for 2-(Bromomethyl)-5-nitrobenzoic acid is limited, this guide provides the necessary theoretical framework and practical, self-validating protocols for its empirical determination. The isothermal shake-flask method, coupled with a specific and validated analytical technique such as HPLC-UV, is the recommended approach for generating accurate and reliable thermodynamic solubility data. For initial screening, UV-Vis spectrophotometry or gravimetric analysis can serve as effective alternatives. The provided data on related nitrobenzoic acids serves as a useful starting point for solvent selection, predicting a higher solubility in polar organic solvents. For any critical application in research or development, it is imperative that scientists determine this fundamental property under their specific experimental conditions.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Suarez, S., & Cohen, M. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). YouTube.
  • How to perform the shake flask method to determine solubility. (2017). Quora.
  • A Comparative Guide to the Quantification of 2-Nitrobenzoic Acid in Environmental Samples. (n.d.). Benchchem.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Andrade, C., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences.
  • Gravimetric Analysis in Chemistry. (n.d.). Scribd.
  • Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
  • Abraham, M. H., & Acree, W. E. (2015). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Gravimetric Analysis General Guide. (2025). MSE Supplies.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Harvey, D. (n.d.). Chapter 8: Gravimetric Methods. Analytical Chemistry 2.0.
  • Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities. (n.d.). Benchchem.
  • Solubility - Concept. (2020). JoVE.
  • Solubility. (n.d.). Wikipedia.
  • Wilson, I. D., & Nicholson, J. K. (n.d.). A Comparison of the Metabolism of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • 2-Bromo-5-nitrobenzoic acid. (n.d.). Chem-Impex.
  • 2-Bromo-5-nitrobenzoic Acid. (n.d.). IndiaMART.
  • HPLC Methods for analysis of Benzoic acid. (n.d.).
  • Tom, J. (2023).
  • 2-Nitro-5-thiocyanatobenzoic Acid. (n.d.). Cayman Chemical.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014). Thermo Scientific AppsLab Library.
  • 2-Bromo-5-nitrobenzoic acid. (n.d.). PubChem.
  • Determination of Benzoic Acid in Soft Drink Samples by Uv-Vis Spectrophotometry. (n.d.). Scribd.
  • Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem.
  • UV-Vis Spectrum of Benzoic Acid. (n.d.). SIELC Technologies.
  • Zhang, C., et al. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
  • Determination of Benzoic Acid in Packed Fruit Juice and Soft Drink Samples by UV-Vis Spectrophotometry and Titration Methods. (n.d.). Institutional Repository.
  • The Role of 2-Amino-5-nitrobenzoic Acid in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Hydroxy-5-nitrobenzoic acid. (n.d.). Sigma-Aldrich.
  • 2-Amino-5-bromobenzoic acid. (n.d.). Sigma-Aldrich.

Sources

A Technical Guide to the Synthesis of Lenalidomide: The Pivotal Role of Methyl 2-(bromomethyl)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lenalidomide is a cornerstone immunomodulatory agent with significant therapeutic applications in oncology, most notably for the treatment of multiple myeloma and certain myelodysplastic syndromes. The commercial viability and clinical availability of this critical drug are intrinsically linked to the efficiency, scalability, and robustness of its chemical synthesis. This in-depth technical guide focuses on a prevalent and well-documented synthetic pathway to Lenalidomide, elucidating the indispensable role of a key architectural building block: methyl 2-(bromomethyl)-3-nitrobenzoate. We will dissect the strategic importance of this intermediate, provide detailed, field-proven experimental protocols, and explain the underlying chemical principles that govern each synthetic transformation. This document is intended for researchers, chemists, and drug development professionals engaged in the field of pharmaceutical synthesis and process development.

A Note on Regiochemistry: While the topic specified 2-(bromomethyl)-5-nitrobenzoic acid, the established and scientifically validated synthesis of Lenalidomide requires the amino group at the 4-position of the isoindolinone core. This necessitates the use of a precursor with a nitro group at the corresponding position, which is methyl 2-(bromomethyl)-3-nitrobenzoate . This guide will proceed by detailing the synthesis using this correct and crucial intermediate.

The Strategic Synthesis of Lenalidomide: An Overview

The synthesis of Lenalidomide from methyl 2-(bromomethyl)-3-nitrobenzoate is a highly logical and efficient three-step process. This route is favored for its straightforward transformations and the strategic use of functional groups that serve dual purposes throughout the synthesis.

The core logic is as follows:

  • Benzylic Bromination: A methyl group on the nitro-substituted benzene ring is selectively halogenated to install a reactive electrophilic site.

  • Tandem Alkylation and Cyclization: This electrophilic site is then used to alkylate the primary amine of 3-aminopiperidine-2,6-dione. The geometric proximity of the ester group on the benzene ring allows for a spontaneous intramolecular cyclization, efficiently constructing the core isoindolinone ring system.

  • Nitro Group Reduction: Finally, the nitro group, which has been strategically carried through the synthesis, is reduced to the primary amine, yielding the final active pharmaceutical ingredient (API), Lenalidomide.

This synthetic blueprint is visualized in the workflow below.

G A Methyl 2-methyl-3-nitrobenzoate B Methyl 2-(bromomethyl)-3-nitrobenzoate A->B Step 1: Benzylic Bromination (e.g., NBS, AIBN) D 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)- piperidine-2,6-dione B->D Step 2: Cyclocondensation (Base, e.g., TEA, DIPEA) C 3-Aminopiperidine-2,6-dione HCl C->D E Lenalidomide D->E Step 3: Nitro Reduction (e.g., Pd/C, H₂ or Fe/NH₄Cl)

Caption: High-level overview of the Lenalidomide synthesis pathway.

The Keystone Intermediate: Methyl 2-(bromomethyl)-3-nitrobenzoate

The efficacy of this entire synthetic route hinges on the unique molecular architecture of methyl 2-(bromomethyl)-3-nitrobenzoate. The deliberate arrangement of its three key functional groups is a classic example of synthetic design, where each group plays a precise and critical role.

  • The Bromomethyl Group (-CH₂Br): This is the primary reactive site. As a benzylic bromide, it is an excellent electrophile, readily susceptible to nucleophilic attack by an amine. Its function is to form the initial covalent bond with the 3-aminopiperidine-2,6-dione moiety. The choice of bromine over chlorine is strategic; the C-Br bond is weaker and more labile than a C-Cl bond, facilitating a faster reaction rate under milder conditions.

  • The Methyl Ester Group (-COOCH₃): Positioned ortho to the bromomethyl group, the ester is the linchpin for the critical ring-forming step. After the initial N-alkylation, the nitrogen atom is perfectly placed to act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a stable five-membered lactam (the isoindolinone ring) and the elimination of methanol. This intramolecular reaction is kinetically favored over potential intermolecular side reactions.

  • The Nitro Group (-NO₂): The nitro group is a robust and non-reactive placeholder for what will become the vital 4-amino group in Lenalidomide. Direct synthesis with an aniline derivative can be complicated by the nucleophilicity of the amino group, which could compete in the initial alkylation step. The electron-withdrawing nitro group is stable throughout the bromination and cyclization steps and can be cleanly and efficiently reduced to the desired amine in the final step of the synthesis.[1]

G center Key Intermediate Methyl 2-(bromomethyl) -3-nitrobenzoate A Bromomethyl Group (-CH₂Br) center->A B Methyl Ester Group (-COOCH₃) center->B C Nitro Group (-NO₂) center->C A_desc Electrophilic site for N-alkylation reaction. A->A_desc B_desc Enables intramolecular cyclization to form the isoindolinone ring. B->B_desc C_desc Stable precursor to the final 4-amino group. C->C_desc

Caption: Functional group analysis of the key intermediate.

Detailed Experimental Methodologies and Scientific Rationale

This section provides detailed, step-by-step protocols for each major transformation. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

This reaction is a selective free-radical halogenation of the benzylic methyl group, commonly known as a Wohl-Ziegler bromination.

Protocol:

  • Charging the Reactor: A suitable reaction vessel is charged with methyl 2-methyl-3-nitrobenzoate (1.0 eq), N-bromosuccinimide (NBS, 1.1-1.2 eq), and a suitable solvent such as acetonitrile or methyl acetate.[2][3][4]

  • Initiation: A radical initiator, typically azobisisobutyronitrile (AIBN, 0.05-0.1 eq), is added to the mixture.[3][5]

  • Reaction: The mixture is heated to a moderate temperature (e.g., 55-70°C) and maintained for several hours (typically 6-12 hours).[3][5] The reaction progress is monitored by HPLC or TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The succinimide byproduct is often removed by filtration. The solvent is typically concentrated under vacuum. The resulting crude product is then purified, often by recrystallization from a solvent like isopropyl alcohol, to yield methyl 2-(bromomethyl)-3-nitrobenzoate as a solid.[3][5]

Scientific Justification:

  • Reagent Choice: NBS is the preferred brominating agent for this transformation because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which suppresses competing ionic side reactions like aromatic bromination.

  • Initiator Causality: The C-H bonds of the methyl group are strong and unreactive towards Br₂ directly. AIBN, upon heating, decomposes to form free radicals, which initiate a chain reaction. This radical abstracts a hydrogen atom from the benzylic position, which is the most reactive C-H bond due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with Br₂ (or NBS) to form the product and propagate the chain.

  • Solvent Selection: While historically CCl₄ was used, modern processes favor less toxic solvents like acetonitrile or "green" alternatives like methyl acetate.[2][4] The solvent must be inert to the radical conditions.

Parameter Condition 1 [3]Condition 2 [2][4]Rationale
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)Provides low Br₂ concentration, selective for allylic/benzylic positions.
Initiator AIBNAIBNDecomposes upon heating to initiate the radical chain reaction.
Solvent AcetonitrileMethyl AcetateInert solvent; Methyl Acetate is a greener alternative to halogenated solvents.
Temperature 55-60 °CRefluxSufficient to decompose AIBN and drive the reaction without significant byproduct formation.
Typical Yield ~84%High-yielding (98%)Demonstrates the efficiency of the Wohl-Ziegler bromination.
Step 2: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione

This is the key bond-forming and ring-forming step, creating the core structure of the drug. It proceeds via an initial Sₙ2 reaction followed by an intramolecular nucleophilic acyl substitution.

Protocol:

  • Reactant Preparation: A reaction vessel is charged with methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[5][6]

  • Base Addition: An organic base, such as triethylamine (TEA, ~2.1 eq) or N,N-diisopropylethylamine (DIPEA, ~4.0 eq), is added to the suspension.[7][8]

  • Reaction: The mixture is heated (e.g., 80-85°C) and stirred for several hours (e.g., 12 hours) until the reaction is complete as monitored by HPLC.[7]

  • Isolation: Upon completion, the mixture is cooled to room temperature. The product often precipitates from the reaction mixture and can be isolated by filtration. The solid is washed with a suitable solvent (e.g., cold ethanol) to remove residual base and solvent, then dried.[7]

Scientific Justification:

  • Base Function: The base is crucial for two reasons. First, it deprotonates the hydrochloride salt of the aminopiperidinedione, liberating the free amine to act as a nucleophile. Second, it neutralizes the hydrogen bromide (HBr) that is generated as a byproduct of the initial N-alkylation step, driving the reaction to completion.

  • Solvent Choice: Polar aprotic solvents like DMF are ideal because they can solvate the charged intermediates and starting materials but do not participate in the reaction. They facilitate Sₙ2 reactions.

  • Mechanism: The reaction is a beautifully orchestrated tandem process. The free amine of the piperidinedione first attacks the electrophilic carbon of the bromomethyl group in an Sₙ2 displacement. This forms a secondary amine intermediate. This intermediate is now perfectly positioned for the nitrogen's lone pair to attack the nearby ester carbonyl, forming a tetrahedral intermediate which then collapses to form the thermodynamically stable five-membered isoindolinone ring, eliminating methanol.

Step 3: Synthesis of Lenalidomide (Nitro Group Reduction)

This final step converts the stable nitro-intermediate into the active drug by reducing the nitro group to a primary amine.

Protocol (Catalytic Hydrogenation):

  • Reactor Setup: A pressure-rated hydrogenation vessel is charged with the nitro-intermediate (1.0 eq), a palladium on carbon catalyst (10% Pd/C), and a solvent such as methanol or DMF.[3][5]

  • Hydrogenation: The vessel is purged with nitrogen and then pressurized with hydrogen gas (e.g., 50 psi).[5] The mixture is agitated at room temperature or slightly elevated temperature until hydrogen uptake ceases.

  • Work-up: The catalyst is carefully removed by filtration through a bed of celite.

  • Isolation: The filtrate is concentrated under reduced pressure. The resulting crude Lenalidomide is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate) to afford the final product with high purity.[5]

Alternative "Green" Protocol (Iron Reduction):

An alternative method avoids the use of expensive and potentially contaminating palladium catalysts.

  • Reaction Setup: The nitro-intermediate is suspended in a mixture of ethanol and water.[4]

  • Reagent Addition: Iron powder and ammonium chloride are added to the mixture.[4]

  • Reaction: The mixture is heated to reflux and stirred vigorously for several hours.

  • Work-up and Isolation: The hot mixture is filtered to remove the iron salts. The filtrate is concentrated, and the product is isolated and purified, typically by recrystallization.

Scientific Justification:

  • Catalytic Hydrogenation: This is a classic and highly effective method for nitro group reduction. The palladium surface adsorbs both the hydrogen gas and the nitro group, facilitating the transfer of hydrogen atoms and the stepwise reduction to the amine. It is clean and high-yielding but requires specialized pressure equipment and careful handling of the pyrophoric catalyst. There is also a risk of palladium contamination in the final API, which is strictly regulated.[7]

  • Iron Reduction (Béchamp reduction): This method uses inexpensive and environmentally benign reagents. The iron metal acts as the reducing agent in the presence of a mild acid source (ammonium chloride). This method is often preferred in large-scale manufacturing to avoid the costs and regulatory hurdles associated with precious metal catalysts.[2][4]

References

  • Source: Google Patents (WO2016024286A2)
  • Title: Schematic representation for the synthesis of lenalidomide Source: ResearchGate URL: [Link]

  • Title: The Crucial Role of 3-Aminopiperidine-2,6-dione HCl in Lenalidomide Production Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Source: Google Patents (CN109305935A)
  • Title: Alternative synthesis of lenalidomide Source: ResearchGate URL: [Link]

  • Title: Alternative synthesis of lenalidomide Source: Semantic Scholar URL: [Link]

  • Title: Environmentally Benign Synthesis of Anticancer Drug Lenalidomide Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Schematic representation for the synthesis of lenalidomide nitro precursor by different methods Source: ResearchGate URL: [Link]

  • Source: Google Patents (CN106957299B)
  • Source: Google Patents (US10392364B2)
  • Title: SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE Source: Chemistry of Heterocyclic Compounds URL: [Link]

  • Title: LENALIDOMIDE Source: New Drug Approvals URL: [Link]

  • Title: Experimental design optimization for the synthesis of lenalidomide nitro precursor Source: ResearchGate URL: [Link]

  • Title: Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS No: 98475-07-1) API Intermediate Manufacturers Source: apicule URL: [Link]

Sources

Technical Guide: 2-Methyl-5-nitrobenzoic Acid vs. 2-(Bromomethyl)-5-nitrobenzoic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and process scientists. It moves beyond basic property listing to explore the functional relationship between these two compounds, specifically focusing on the critical transformation of the stable precursor into the reactive benzylic bromide "warhead."

Comparative Profiling, Synthetic Protocols, and Reactivity Logic

Executive Summary & Structural Logic

In drug discovery—particularly in the synthesis of immunomodulators (e.g., lenalidomide analogs) and PARP inhibitors—the transformation of 2-methyl-5-nitrobenzoic acid (Compound A) into 2-(bromomethyl)-5-nitrobenzoic acid derivatives (Compound B) represents a pivotal activation step.

  • Compound A (Precursor): A stable, commercially available building block. Its reactivity is limited to the carboxylic acid (amide coupling) and the nitro group (reduction). The methyl group is chemically inert under standard nucleophilic conditions.

  • Compound B (Activated Intermediate): Generated via radical halogenation. The introduction of the bromine atom at the benzylic position creates a potent electrophile. This "warhead" enables rapid cyclization reactions to form isoindolinones (phthalimidines) or phthalides, which are privileged scaffolds in medicinal chemistry.

Critical Technical Note: The free acid form of Compound B is often unstable, prone to spontaneous cyclization to 5-nitrophthalide . Therefore, this guide focuses on the methyl ester derivatives, which are the standard isolable intermediates in operational workflows.

Physicochemical Comparative Analysis

The following data contrasts the stable precursor with its activated brominated derivative.

Feature2-Methyl-5-nitrobenzoic Acid Methyl 2-(bromomethyl)-5-nitrobenzoate
Role Stable Starting MaterialReactive Electrophile / Lachrymator
CAS No. 1975-52-639169-38-3 (Acid) / 50424-93-6 (Ester)
Mol. Weight 181.15 g/mol 274.07 g/mol
Appearance Beige to yellow crystalline solidOff-white to yellow solid (often oil if impure)
Melting Point 177 – 181 °C~68 – 72 °C (Ester) / Unstable (Acid)
Solubility DMSO, MeOH, dilute base; Insoluble in waterDCM, EtOAc, Toluene; Hydrolyzes in water
Stability High. Stable at RT indefinitely.Low. Moisture sensitive. Photolabile.
Hazards Irritant (Skin/Eye)Lachrymator , Corrosive, Skin Sensitizer

Synthetic Transformation: The Wohl-Ziegler Protocol

Objective: Selective functionalization of the benzylic carbon without affecting the aromatic ring or nitro group.

The Mechanistic Challenge

Direct bromination using elemental bromine (


) often leads to electrophilic aromatic substitution (EAS) or over-bromination. To achieve selective benzylic bromination, we employ N-Bromosuccinimide (NBS)  under radical conditions.
Step-by-Step Protocol

Prerequisite: Convert the free acid to its methyl ester (Methyl 2-methyl-5-nitrobenzoate) using


 prior to bromination. This prevents carboxylic acid interference and solubility issues.

Reagents:

  • Substrate: Methyl 2-methyl-5-nitrobenzoate (1.0 equiv)

  • Reagent: NBS (1.05 – 1.1 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 equiv)

  • Solvent:

    
     (classic) or Chlorobenzene/Trifluorotoluene (modern green alternatives)
    

Workflow:

  • Dissolution: Dissolve substrate in anhydrous solvent (0.5 M concentration). Oxygen must be purged (sparge with

    
     for 15 mins) as 
    
    
    
    quenches radical chains.
  • Activation: Add NBS and Initiator.

  • Reflux: Heat to reflux (

    
     for 
    
    
    
    ). The reaction is initiated thermally.
    • Visual Cue: The dense, white NBS solid will float. As the reaction proceeds, it converts to succinimide, which is less dense and floats/suspends differently (or sinks depending on solvent density), often accompanied by a color change to orange/red.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The product (benzyl bromide) is usually less polar than the starting material.

    • NMR Validation: Disappearance of the methyl singlet (~2.7 ppm) and appearance of the methylene bromide singlet (~4.8 ppm).

  • Workup: Cool to

    
     to precipitate succinimide. Filter. Concentrate filtrate.
    
    • Caution: Do not wash with aqueous base if avoiding hydrolysis to the alcohol/phthalide is desired.

Reaction Pathway Diagram

SynthesisPathway SM 2-Methyl-5-nitrobenzoic Acid Ester Methyl Ester Intermediate SM->Ester MeOH, H2SO4 (Protection) Radical Radical Bromination (NBS, AIBN, Reflux) Ester->Radical Activation Product Methyl 2-(bromomethyl)- 5-nitrobenzoate Radical->Product Wohl-Ziegler Cyclization Isoindolinone Scaffold Product->Cyclization R-NH2 (Cyclization)

Caption: Operational workflow for converting the stable acid precursor into the reactive isoindolinone scaffold via the bromomethyl ester.

Reactivity Profiling & Applications

The utility of 2-(bromomethyl)-5-nitrobenzoic acid derivatives lies in their "biphilic" nature—containing both an electrophilic alkyl halide and an electrophilic ester/acid.

Pathway A: Synthesis of Isoindolinones (Drug Scaffolds)

This is the primary application in pharmaceutical chemistry (e.g., synthesis of PARP inhibitors).

  • Mechanism: Reaction with a primary amine (

    
    ).
    
    • Step 1: Nucleophilic attack of the amine on the benzylic bromide (

      
      ) to form a secondary amine.
      
    • Step 2: Intramolecular acyl substitution (lactamization) closing the 5-membered ring.

  • Conditions: Mild base (

    
     or 
    
    
    
    ) in acetonitrile or DMF.
Pathway B: Spontaneous Phthalide Formation

If the methyl ester is hydrolyzed to the free acid (or if moisture is present), the carboxylate oxygen acts as the nucleophile.

  • Outcome: Formation of 5-nitrophthalide (5-nitroisobenzofuran-1(3H)-one).

  • Significance: This is often a "dead-end" side product if the goal is N-functionalization, but a desired target for oxygen-heterocycle synthesis.

Reactivity Logic Diagram

Reactivity cluster_0 Pathway A: N-Heterocycle (Pharma) cluster_1 Pathway B: O-Heterocycle (Side Rxn) Bromide Methyl 2-(bromomethyl)- 5-nitrobenzoate Amine Primary Amine (R-NH2) Bromide->Amine Water H2O / Acid Bromide->Water Isoindolinone 5-Nitroisoindolinone (Lactam) Amine->Isoindolinone Cyclization Phthalide 5-Nitrophthalide (Lactone) Water->Phthalide Hydrolysis

Caption: Divergent reactivity pathways: Amine treatment yields drug-like lactams, while hydrolysis yields stable lactones.

Handling, Stability & Safety Protocols

Trustworthiness: The following protocols are based on standard handling procedures for lachrymatory benzylic halides.

  • Lachrymator Warning: Benzylic bromides are potent tear agents.

    • Protocol: Always handle in a functioning fume hood. Do not transport open flasks outside the hood.

    • Decontamination: Glassware should be rinsed with a dilute solution of ethanolamine or aqueous sodium sulfite to quench active bromide residues before removal from the hood.

  • Storage Stability:

    • 2-Methyl-5-nitrobenzoic acid: Store at RT. Shelf-stable for years.

    • Bromomethyl derivative: Store at -20°C under Argon.

    • Reasoning: Thermal energy can trigger autocatalytic decomposition (HBr generation), which further degrades the ester. Light exclusion is mandatory to prevent radical degradation.

  • Moisture Sensitivity:

    • Strict anhydrous conditions are required for the bromomethyl derivative to prevent hydrolysis to the benzyl alcohol or cyclization to the phthalide.

References

  • National Toxicology Program. (1992). 2-Methyl-5-nitrobenzoic acid Physical Properties. National Institutes of Health. Link

  • Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate Synthesis. Organic Syntheses, Coll. Vol. 1, p.372. Link

  • Rayabarapu, D. K., et al. (2004).[1] Synthesis of phthalide derivatives using nickel-catalyzed cyclization of o-haloesters. Chemistry – A European Journal, 10(12). Link

  • Fisher Scientific. (2021). Safety Data Sheet: 2-(Bromomethyl)benzoic acid. Link

  • ChemicalBook. (2024).[1][2] Reaction conditions for 2-bromo-5-nitrobenzoic acid derivatives. Link

Sources

Technical Guide: 2-(Bromomethyl)-5-nitrobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-5-nitrobenzoic acid (and its methyl ester derivative) represents a critical "ortho-functionalized" building block in medicinal chemistry. Unlike its isomer 2-bromo-5-nitrobenzoic acid—which relies on metal-catalyzed cross-couplings—this benzylic bromide derivative enables the rapid, metal-free construction of isoindolin-1-one (phthalimidine) scaffolds via tandem nucleophilic substitution-cyclization sequences.

This guide details the chemical utility of this precursor, specifically its role in generating 6-substituted isoindolinones , a structural motif found in next-generation immunomodulatory drugs (IMiDs), tubulin inhibitors, and bioactive probes.

Chemical Profile & Reactivity[1][2][3][4]

Core Structure and Properties

The molecule features three distinct reactive centers:

  • Benzylic Bromide (C2 position): Highly electrophilic; susceptible to SN2 attack by amines, thiols, and alkoxides.

  • Carboxylic Acid/Ester (C1 position): Serves as the electrophile for the ring-closing acylation step.

  • Nitro Group (C5 position): An electron-withdrawing group that activates the ring and serves as a latent amine (via reduction) for further functionalization (e.g., urea/amide formation).

PropertySpecification
Chemical Name 2-(Bromomethyl)-5-nitrobenzoic acid
Common Derivative Methyl 2-(bromomethyl)-5-nitrobenzoate
CAS Registry 38067-27-3 (Acid); 50826-38-1 (Methyl Ester)
Molecular Formula C₈H₆BrNO₄
Key Reactivity Tandem Alkylation-Acylation (Cyclization)
The "Isoindolinone" Gateway

The primary application of this compound is the synthesis of 6-nitroisoindolin-1-ones . When reacted with a primary amine, the amine first displaces the benzylic bromide (alkylation) and subsequently attacks the ester/acid carbonyl (acylation) to close the 5-membered lactam ring.

Note on Regiochemistry:

  • Starting Material: 5-nitro (relative to COOH).

  • Product: 6-nitroisoindolin-1-one (Numbering shifts: Carbonyl is C1, Nitrogen is N2, Benzylic carbon is C3. The nitro group ends up at position 6).[1][2]

Pharmaceutical Applications

Immunomodulatory Drug (IMiD) Analogs

While blockbuster drugs like Lenalidomide and Pomalidomide are based on 4-aminoisoindolinone scaffolds (derived from 2-methyl-3-nitrobenzoic acid), the 6-aminoisoindolinone scaffold (derived from 2-(bromomethyl)-5-nitrobenzoic acid) is crucial for Structure-Activity Relationship (SAR) studies.

  • Application: Researchers synthesize 6-amino analogs to modulate binding affinity to Cereblon (CRBN) E3 ligase.

  • Mechanism: The nitro group is reduced to an amine, which can then be derivatized to test different electronic interactions within the drug-target binding pocket.

Bioactive Probes and Enzyme Inhibitors

The 6-nitroisoindolinone core has been identified in screens for novel enzyme inhibitors.

  • Luciferase Inactivation: A study demonstrated that 6-nitroisoindolinone derivatives can covalently modify and inactivate firefly luciferase, serving as a mechanistic probe for enzyme active sites.

  • Tubulin Polymerization Inhibitors: Nitro-substituted benzoate and isoindolinone derivatives have shown efficacy in disrupting microtubule dynamics, offering a pathway for developing antiproliferative agents against multidrug-resistant tumors.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(Bromomethyl)-5-nitrobenzoate

Rationale: The ester is often preferred over the free acid to prevent side reactions and improve solubility.

Reagents: Methyl 2-methyl-5-nitrobenzoate, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl₄ or Benzotrifluoride.

  • Dissolution: Dissolve 10.0 g (51 mmol) of methyl 2-methyl-5-nitrobenzoate in 100 mL of anhydrous CCl₄ (or PhCF₃ as a greener alternative).

  • Activation: Add 10.0 g (56 mmol, 1.1 equiv) of NBS and 0.12 g (0.5 mmol) of Benzoyl Peroxide.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.[2]

  • Workup: Cool the reaction to 0°C. Filter off the precipitated succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from CCl₄/Hexane or purify via flash chromatography to yield the product as a pale yellow solid.

Protocol B: Cyclization to 6-Nitroisoindolin-1-ones

Rationale: This "one-pot" cyclization builds the core pharmacophore.

Reagents: Methyl 2-(bromomethyl)-5-nitrobenzoate, Primary Amine (R-NH₂), Triethylamine (Et₃N), Methanol/THF.

  • Preparation: Dissolve 1.0 equiv of Methyl 2-(bromomethyl)-5-nitrobenzoate in dry Methanol (0.2 M concentration).

  • Addition: Add 1.1 equiv of the Primary Amine (e.g., 3-aminopiperidine-2,6-dione for IMiD analogs or benzylamine for standard scaffolds).

  • Base: Add 2.0 equiv of Et₃N dropwise.

  • Reaction: Stir at reflux (65°C) for 3–12 hours. The reaction proceeds via intermediate benzyl amine formation followed by rapid intramolecular cyclization.

  • Isolation: Cool to room temperature. Pour the mixture into ice water.

  • Collection: The product typically precipitates. Filter, wash with water and cold ethanol. Dry under vacuum.

    • Yield: Typically 60–85%.

Visualizing the Synthetic Pathway

The following diagram illustrates the conversion of the toluene derivative to the bioactive isoindolinone scaffold.

G Start 2-Methyl-5-nitrobenzoate (Precursor) Inter 2-(Bromomethyl)-5-nitrobenzoate (Activated Scaffold) Start->Inter NBS, BPO Reflux (Bromination) Cyclic 6-Nitroisoindolin-1-one (Cyclized Intermediate) Inter->Cyclic R-NH2, Et3N (Cyclization) Final 6-Aminoisoindolin-1-one (Bioactive Core) Cyclic->Final H2, Pd/C (Reduction)

Caption: Synthetic workflow transforming the nitro-toluene precursor into the pharmacologically active amino-isoindolinone core.

Data Summary: Reaction Optimization

The following table summarizes conditions for the critical cyclization step (Protocol B) based on literature precedents.

Solvent SystemBase CatalystTemperatureTypical YieldNotes
Methanol Et₃N (2 equiv)Reflux (65°C)75–90%Standard protocol; product often precipitates.
DMF K₂CO₃ (2 equiv)80°C60–80%Better for poorly soluble amines.
Water/Ethanol None100°C (Microwave)85–95%Green chemistry approach; rapid reaction.
THF DIPEA50°C70%Used for sensitive amine substrates.

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: 2-(Bromomethyl)-5-nitrobenzoic acid and its ester are benzylic bromides. They are potent lachrymators (tear gas agents) and skin irritants.

    • Protocol: Always handle in a functioning fume hood. Wear double nitrile gloves.

  • Explosion Hazard: The synthesis involves Benzoyl Peroxide (an explosive initiator) and Nitro compounds .

    • Protocol: Do not subject the reaction residue to high heat or friction when dry. Quench peroxides before workup if used in excess.

  • Storage: Store the brominated intermediate at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

  • Nakagomi, M., et al. (2013). A Novel Aromatic Carboxylic Acid Inactivates Luciferase by Acylation of an Enzymatically Active Regulatory Lysine Residue. PLOS ONE. Available at: [Link]

  • Liu, Q., et al. (2011).[3] Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor. Journal of Medicinal Chemistry. Available at: [Link][3]

  • PubChem. (2025). Compound Summary: 2-(Bromomethyl)-5-nitrobenzoic acid. National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

Application Note: Process Intensification and Impurity Control in the Synthesis of Lenalidomide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lenalidomide (Revlimid®), a thalidomide derivative, is a potent immunomodulatory drug (IMiD) containing a critical 4-amino-glutarimide scaffold.[1] The synthesis of Lenalidomide presents two primary process chemistry challenges: the stability of the glutarimide ring during condensation and the chemoselectivity of the nitro-group reduction in the final step.

This Application Note provides a detailed protocol for optimizing these critical steps. We move beyond standard patent literature to focus on process intensification strategies —specifically, the transition from high-volume DMF-based reductions to accelerated, acid-mediated hydrogenation in alcoholic solvents.[1] This approach significantly reduces solvent waste, mitigates genotoxic impurity formation, and increases throughput.

Reaction Pathway and Critical Control Points

The synthesis generally converges on the coupling of Methyl 2-(bromomethyl)-3-nitrobenzoate (Intermediate A) with 3-Aminopiperidine-2,6-dione HCl (Intermediate B) , followed by a reductive cyclization.[1]

Figure 1: Synthetic Pathway and Critical Process Parameters (CPPs)

Lenalidomide_Synthesis Start1 Methyl 2-(bromomethyl)- 3-nitrobenzoate Step1 Step 1: N-Alkylation (Solvent: Acetonitrile/DMF) (Base: TEA/DIPEA) Start1->Step1 Start2 3-Aminopiperidine- 2,6-dione HCl Start2->Step1 Inter1 Nitro-Intermediate (Compound IV) Step1->Inter1  Control: Temp < 55°C Avoid Hydrolysis Impurity1 Hydrolysis Impurities (Open Ring) Step1->Impurity1 High Water/Base Step2 Step 2: Catalytic Hydrogenation (Pd/C, H2, Solvent) Inter1->Step2 Product Lenalidomide (Crude) Step2->Product  CPP: H2 Pressure, Acid Additive Impurity2 Bis-Azo Dimer (Under-reduction) Step2->Impurity2 Low Pressure/Catalyst Poisoning

Caption: Figure 1. Convergent synthesis of Lenalidomide highlighting Critical Process Parameters (CPPs) at the alkylation and hydrogenation stages.

Deep Dive: Optimization of Reaction Conditions

Step 1: Glutarimide Condensation (Formation of Nitro-Intermediate)

The reaction between the bromomethyl benzoate and the aminoglutarimide is prone to competing hydrolysis. The glutarimide ring is sensitive to basic aqueous conditions, leading to ring-opening impurities (seco-derivatives).[1]

  • Standard Method: Uses DMF with Triethylamine (TEA).[1]

    • Drawback: DMF is difficult to remove (high boiling point), requiring aqueous workups that risk hydrolysis.

  • Optimized Protocol: Use Acetonitrile (ACN) or N-Methyl-2-pyrrolidone (NMP) with controlled base addition.[1]

    • Why: ACN allows for lower temperature processing and easier solvent recovery.

    • Key Insight: The addition of the base must be stoichiometric and slow to prevent localized high pH regions that catalyze ring opening.

Step 2: Catalytic Hydrogenation (The "Make or Break" Step)

Transforming the nitro-intermediate (3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione) to Lenalidomide requires reducing the nitro group to an amine without reducing the phthalimide carbonyls or the glutarimide ring.[1]

The Challenge: Standard hydrogenation (10% Pd/C in DMF at 50 psi) often yields "Bis-azo" dimers (incomplete reduction) or requires long reaction times (10-24 hours), increasing the risk of mechanical degradation of the catalyst and metal leaching.

The Solution: Acid-Promoted Hydrogenation Adding a stoichiometric amount of acid (HCl or Methanesulfonic acid) activates the nitro group and prevents the formation of hydroxylamine intermediates that condense into azo-dimers.

Table 1: Comparative Hydrogenation Conditions
ParameterStandard Condition (Patent WO2005023192)Optimized Condition (Process Intensified)Impact of Optimization
Solvent DMF or DMF/MeOH (1:1)Methanol + 1.1 eq HCl Eliminates DMF; faster workup.[1]
Catalyst 10% Pd/C (50% wet)5% Pd/C (Type 39 or similar) Lower metal loading reduces cost.[1]
Pressure 50 - 60 psi15 - 30 psi Safer, low-pressure operation.[1]
Time 5 - 24 Hours1 - 3 Hours Higher throughput; less impurity formation.[1]
Yield 70 - 80%> 90% Significant yield improvement.[1]
Impurity Dimer ~0.5 - 1.0%Dimer < 0.1% Improved purity profile.[1]

Detailed Experimental Protocol

Protocol: Acid-Mediated Hydrogenation of Nitro-Intermediate

Objective: High-yield conversion of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione to Lenalidomide with minimal dimer formation.

Safety Warning: Palladium on Carbon is pyrophoric.[1] Handle under inert atmosphere. Hydrogen gas is highly flammable.

Materials:
  • Nitro-Intermediate (Compound IV): 10.0 g (34.6 mmol)[1]

  • 10% Pd/C (50% water wet): 0.5 g (5 wt% loading)

  • Methanol (HPLC Grade): 150 mL (15 volumes)

  • Methanesulfonic Acid (MSA) OR HCl (conc.): 35.0 mmol (1.01 eq)[1]

  • Hydrogenation Vessel (Parr Shaker or Autoclave)[1]

Procedure:
  • Preparation: In a clean hydrogenation vessel, charge the Nitro-Intermediate (10.0 g).

  • Solvent/Acid Addition: Add Methanol (100 mL). While stirring, slowly add the acid (MSA or HCl). Note: The intermediate may not fully dissolve initially; the amine product is more soluble.

  • Catalyst Charge: Create a slurry of the Pd/C catalyst in the remaining 50 mL of Methanol. Add this slurry to the vessel under a nitrogen blanket.

  • Purge: Seal the vessel. Purge with Nitrogen (3x) followed by Hydrogen (3x).[1]

  • Reaction: Pressurize to 30 psi (2 bar) with Hydrogen. Heat to 35°C .[1][2]

    • Critical Control: Do not exceed 40°C. Higher temperatures favor the formation of "Unknown Impurity B" (likely amide hydrolysis).

  • Monitoring: Agitate vigorously. The reaction is typically complete within 2 hours. Monitor by HPLC (Disappearance of Nitro peak; check for Hydroxylamine intermediate).

  • Workup:

    • Cool to 20°C.

    • Filter the catalyst through a Celite bed (keep wet to prevent ignition).

    • Neutralize the filtrate with Triethylamine (to pH ~7.5) to precipitate the Lenalidomide free base.

    • Stir the slurry for 1 hour at 0-5°C to maximize recovery.

    • Filter the white solid and wash with cold Methanol.

    • Dry under vacuum at 45°C.[1]

Troubleshooting & Logic Flow

Use the following logic map to diagnose process deviations during the hydrogenation step.

Figure 2: Process Deviation Logic for Impurity Control

Process_Logic Start HPLC Analysis of Reaction Mixture Check1 Is Nitro-Intermediate > 0.5%? Start->Check1 Check2 Is Bis-Azo Dimer > 0.15%? Check1->Check2 No Action1 Action: Increase Agitation Speed (Mass Transfer Limitation) Check1->Action1 Yes Check3 Is Hydrolysis Product > 0.5%? Check2->Check3 No Action2 Action: Check Acid Stoichiometry (Increase Acid slightly) Check2->Action2 Yes Action3 Action: Reduce Water Content in Solvent/Catalyst Check3->Action3 Yes Process Validated Process Validated Check3->Process Validated No

Caption: Figure 2. Decision tree for troubleshooting common impurity profiles during Lenalidomide hydrogenation.

References

  • Muller, G. W., et al. (2005). Isoindoline derivatives. World Intellectual Property Organization.[1] WO 2005/023192 .[1] Link[1]

    • Foundational patent describing the basic synthesis and standard hydrogen
  • Chen, Y., et al. (2017). Preparation method of lenalidomide. China National Intellectual Property Administration.[1] CN106957299B .[1][3] Link

    • Describes the optimization of solvent systems to reduce DMF usage.
  • Sain, B., et al. (2015). Process for the preparation of lenalidomide. World Intellectual Property Organization.[1] WO 2009/114601 .[1] Link

    • Details the use of acid additives in hydrogenation to improve reaction kinetics and purity.
  • Ruchelman, A. L., et al. (2006). Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. US Patent Office.[1] US 7,977,487 .[1] Link

    • Provides specific examples of impurity profiles and control str

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 2-(Bromomethyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The catalytic hydrogenation of 2-(Bromomethyl)-5-nitrobenzoic acid presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group (


) to an aniline (

) without compromising the labile carbon-bromine (

) bond. Standard hydrogenation catalysts (e.g., Pd/C) typically cause rapid hydrogenolysis (dehalogenation) of benzylic halides, leading to the formation of the des-bromo impurity, 2-methyl-5-aminobenzoic acid.

This protocol details a sulfided Platinum-on-Carbon (Pt(S)/C) methodology.[1][2] This system utilizes the electronic modification of the catalyst surface by sulfur to poison the high-energy sites responsible for oxidative addition into the C-Br bond, while retaining sufficient activity for nitro reduction.

Key Technical Insight: To prevent the self-polymerization of the product (via intermolecular nucleophilic attack of the amine on the benzylic bromide), the product is isolated as a hydrochloride salt or carried forward immediately in solution.

Mechanistic Analysis & Catalyst Selection[3]

The Chemoselectivity Paradox

In the hydrogenation of halogenated nitroarenes, two competitive pathways exist. The thermodynamic favorability of reducing the nitro group is high, but the kinetic barrier for C-Br insertion on clean metal surfaces (Pd, clean Pt) is low, particularly for benzylic halides which are activated by the aromatic ring.

  • Pathway A (Desired):

    
    
    
  • Pathway B (Undesired):

    
    
    
Catalyst Solution: Sulfided Platinum (Pt(S)/C)

Palladium is unsuitable due to its high affinity for oxidative insertion into aryl/benzyl halides. Unsulfided Platinum (Pt/C) offers marginal improvement but often requires acidic modifiers. Sulfided Platinum (Pt(S)/C) is the optimal choice. Sulfur acts as a selective poison, modifying the electronic density of the Pt clusters. It inhibits the adsorption of the halogenated moiety (preventing hydrogenolysis) but allows the adsorption and reduction of the highly polar nitro group.

Solvent Compatibility
  • Avoid: Methanol or Ethanol (primary alcohols). Benzylic bromides are susceptible to solvolysis (nucleophilic substitution) in these solvents, forming benzyl ethers (e.g.,

    
    ).
    
  • Recommended: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc). These are non-nucleophilic and dissolve the substrate well.

Visualization: Reaction Pathways

The following diagram illustrates the competitive landscape and the role of the catalyst.

ReactionPathways Start Starting Material 2-(Bromomethyl)-5-nitrobenzoic acid Product Target Product 5-Amino-2-(bromomethyl)benzoic acid Start->Product H2, Pt(S)/C (Selective Reduction) Impurity1 Impurity A (Dehalogenated) 5-Amino-2-methylbenzoic acid Start->Impurity1 H2, Pd/C (Hydrogenolysis) Impurity2 Impurity B (Ether) Solvolysis byproduct (if MeOH used) Start->Impurity2 MeOH solvent (Substitution) Polymer Polymer/Dimer Intermolecular Alkylation Product->Polymer Free base form (Self-alkylation)

Figure 1: Reaction network showing the target pathway (Green) versus competitive side reactions (Red/Yellow/Grey) controlled by catalyst and solvent choice.

Experimental Protocol

Materials & Equipment
  • Substrate: 2-(Bromomethyl)-5-nitrobenzoic acid (Purity >98%).

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon, typically ~0.5 mol% S).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Hydrogen Source: H2 balloon (1 atm) or low-pressure hydrogenation shaker (1-3 bar).

  • Stabilizer: 4M HCl in Dioxane (for salt formation).

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

  • Charge a clean, dry hydrogenation flask with 2-(Bromomethyl)-5-nitrobenzoic acid (10.0 g, 38.5 mmol).

  • Add Anhydrous THF (100 mL). Stir until fully dissolved.

    • Note: Do not use alcohols to prevent ether formation.

  • Add 5% Pt(S)/C catalyst (0.5 g, 5 wt% loading relative to substrate).

    • Safety: Add catalyst as a slurry in THF or under an Argon blanket to prevent ignition of solvent vapors.

Step 2: Hydrogenation

  • Purge the vessel with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Purge the vessel with Hydrogen (

    
    ) three times.
    
  • Pressurize to 2 bar (approx. 30 psi) or use a double-balloon setup.

  • Stir vigorously at 20–25°C .

    • Critical Control: Do not heat. Elevated temperatures (>40°C) increase the risk of C-Br hydrogenolysis even with sulfided catalysts.

Step 3: Monitoring (IPC)

  • Monitor reaction progress via HPLC after 2 hours.

    • Target: Disappearance of Nitro starting material.

    • Watchlist: Check for des-bromo impurity (2-methyl-5-aminobenzoic acid).

    • Typical Time: 3–6 hours depending on agitation efficiency.

Step 4: Workup & Stabilization

  • Once conversion is >99%, flush the vessel with Nitrogen.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of THF.

    • Caution: Do not let the catalyst dry out on the filter (pyrophoric risk). Keep wet with water after filtration.

  • Crucial Step: The filtrate contains the free amine and the alkyl bromide. To prevent polymerization:

    • Option A (Isolation): Add 1.1 equivalents of 4M HCl in Dioxane. The hydrochloride salt of the product will precipitate or can be crystallized.[3] Filter and dry under vacuum at ambient temperature.

    • Option B (Telescoping): Use the THF solution immediately in the next synthetic step.

Data Presentation & Quality Control

Expected Analytical Profile

The following table summarizes the shift in properties expected during the transformation.

FeatureStarting Material (Nitro)Product (Amino)Impurity (Des-bromo)
Functional Group



/

HPLC Retention High (Non-polar)MediumLow (More polar, no Br)
1H NMR (Ar-H) Deshielded (8.0-8.5 ppm)Shielded (6.5-7.5 ppm)Shielded
1H NMR (Benzylic)

4.8 ppm (

)

4.6 ppm (

)

2.3 ppm (

)
Mass Spec (M+) 259/261 (Br isotope pattern)229/231 (Br isotope pattern)151 (No Br pattern)
Process Workflow Diagram

Workflow Load Load Substrate & THF (Inert Atmosphere) CatAdd Add 5% Pt(S)/C Catalyst (Avoid dry powder hazard) Load->CatAdd Hydro Hydrogenation 20-25°C, 2 bar H2 (Strict Temp Control) CatAdd->Hydro IPC IPC: HPLC Check for Nitro consumption & Des-bromo impurity Hydro->IPC IPC->Hydro Incomplete Filter Celite Filtration Remove Catalyst IPC->Filter Complete (>99%) Salt Add HCl / Dioxane Precipitate HCl Salt Filter->Salt Stabilization Final Stable Product (Stored as Salt) Salt->Final

Figure 2: Operational workflow emphasizing the stabilization step to prevent polymerization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Dehalogenation Observed (>2%) Temperature too high or H2 pressure too high.Lower temp to <20°C. Reduce pressure to 1 atm. Ensure catalyst is truly sulfided (check CoA).
Reaction Stalls Catalyst poisoning or insufficient agitation.Increase agitation speed. Add fresh catalyst (slurry). Ensure H2 quality is high.
Product Polymerization (Gums) Free base left in solution too long.Immediate acidification after filtration is mandatory. Keep concentration dilute if holding time is required.
Benzyl Methyl Ether Formation Methanol present in solvent.[4]Switch strictly to THF or EtOAc. Ensure equipment is dry.

References

  • Blaser, H. U. (2002). "Platinum Group Metals in Catalysis: Fabrication of Catalysts and Application in Hydrogenation." Platinum Metals Review. (Authoritative review on Pt(S)/C chemoselectivity).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • BenchChem Technical Support. (2025). "Application Notes & Protocols: Catalytic Hydrogenation of Substituted Nitrobenzoates." (General protocols for nitro reduction).

  • Organic Chemistry Portal. "Reductive Dehalogenation of Aryl Bromides and Chlorides." (Discusses the risks of Pd/C and alternatives).

  • Sigma-Aldrich. "Platinum, sulfided, on carbon - Product Specification." (Catalyst specifications and handling).

Sources

Application Note: Chemoselective Amidation of 2-(Bromomethyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-fidelity amide bond formation with 2-(bromomethyl)-5-nitrobenzoic acid (BMNBA) . This molecule presents a specific "chemoselectivity triangle" challenge: the competition between intermolecular acylation (desired), intramolecular alkylation (cyclization to phthalide/isoindolinone), and intermolecular alkylation (amine attacking the bromide).

The following guide prioritizes kinetic control to isolate the linear amide, retaining the bromomethyl "warhead" for downstream applications.

Executive Summary & Strategic Analysis

2-(Bromomethyl)-5-nitrobenzoic acid (BMNBA) is a high-value scaffold for synthesizing cysteine-reactive probes, covalent inhibitors, and heterocycles. However, standard peptide coupling protocols (e.g., HATU/DIEA, EDC/NHS) often fail due to the molecule's bifunctional electrophilicity .

The Chemoselectivity Challenge

The ortho-bromomethyl group creates two competing pathways that must be suppressed to obtain the linear amide:

  • Intramolecular Cyclization (Path B): Under basic conditions, the carboxylate (or the formed amide) can displace the bromide, forming 5-nitrophthalide or 5-nitroisoindolin-1-one .

  • N-Alkylation (Path C): The amine nucleophile may attack the highly electrophilic benzylic carbon (activated by the para-nitro group) instead of the carbonyl.

The Solution: Use Acid Chloride Activation (Method A) or Mixed Anhydride Activation (Method B) . These methods activate the carboxylate faster than the alkyl bromide can react, and they allow for base-deficient or low-temperature conditions that suppress cyclization.

Reaction Pathway Analysis (Graphviz)

ReactionPathways BMNBA 2-(Bromomethyl)-5- nitrobenzoic Acid Activation Activation (SOCl2 or ClCOOiBu) BMNBA->Activation  Step 1 Alkylation Byproduct: N-Alkylated Amine (Benzylic Attack) BMNBA->Alkylation  Path D: Direct Amine Attack Intermediate Activated Species (Acid Chloride/Anhydride) Activation->Intermediate Target Target: Linear Amide (Retains CH2Br) Intermediate->Target  Path A: Kinetic Control (Low Temp, Non-Nu Base) Phthalide Byproduct: 5-Nitrophthalide (O-Cyclization) Intermediate->Phthalide  Path B: Hydrolysis/Base Isoindolinone Byproduct: Isoindolinone (N-Cyclization) Intermediate->Isoindolinone  Path C: Excess Base/Heat Amine Amine (R-NH2) Amine->Target Amine->Isoindolinone Amine->Alkylation

Figure 1: Chemoselectivity map. Path A (Green) is the objective. Paths B and C (Red) are promoted by excess base and heat.

Protocol A: The Acid Chloride Method (Robust Scale-Up)

Best for: Sterically hindered amines, anilines, and large-scale synthesis. Mechanism: Thionyl chloride converts the acid to the acid chloride.[1][2][3] The key is removing SO₂ and HCl before adding the amine to prevent acid-catalyzed cyclization.

Reagents Required[1][4][5][6][7][8][9][10]
  • Substrate: 2-(Bromomethyl)-5-nitrobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (2.0 - 3.0 equiv)

  • Catalyst: DMF (anhydrous, 1-2 drops)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

  • Base (Step 2):

    
    -Diisopropylethylamine (DIPEA) (1.1 equiv) OR aq. NaHCO₃ (Biphasic)
    
Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve BMNBA in anhydrous DCM (0.2 M concentration) under nitrogen/argon.

    • Add catalytic DMF (1-2 drops).

    • Add SOCl₂ dropwise at 0°C.[3]

    • Allow to warm to room temperature (RT) and stir for 2–4 hours. Note: Monitor by TLC (quench aliquot in MeOH). The acid chloride runs much faster (as methyl ester) than the free acid.

  • Evaporation (Critical Step):

    • Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator).

    • Co-evaporation: Re-dissolve the residue in dry Toluene or DCM and evaporate twice to remove trace HCl/SO₂. This prevents acid-mediated cyclization [1].

  • Coupling (Schotten-Baumann or Anhydrous):

    • Option A (Anhydrous - Recommended): Dissolve the crude acid chloride in fresh anhydrous DCM. Cool to -10°C . Add the amine (1.0 equiv) mixed with DIPEA (1.1 equiv) slowly. The low temperature prevents the amine from attacking the benzylic bromide [2].

    • Option B (Biphasic): Dissolve the amine in DCM. Add an equal volume of saturated aqueous NaHCO₃. Add the acid chloride solution to this rapidly stirring mixture at 0°C. The biphasic system keeps the amine unprotonated but buffers the HCl immediately.

  • Workup:

    • Wash organic layer with 1M HCl (cold, fast wash), then Brine.

    • Dry over Na₂SO₄ and concentrate without heating above 30°C.

Protocol B: The Mixed Anhydride Method (Mild/Bench-Scale)

Best for: Valuable/chiral amines, small scales (<100 mg), and preventing racemization. Mechanism: Formation of a mixed anhydride with isobutyl chloroformate (IBCF) at low temperature generates a highly reactive electrophile that reacts with amines faster than the intramolecular bromide displacement can occur [3].

Reagents Required[1][4][5][6][7][8][9][10]
  • Reagent: Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • Base: N-Methylmorpholine (NMM) (1.05 equiv) - Preferred over TEA as it is less nucleophilic.

  • Solvent: THF or DCM (anhydrous)

Step-by-Step Methodology
  • Activation:

    • Dissolve BMNBA (1.0 equiv) in anhydrous THF under nitrogen.

    • Cool the solution to -15°C (Ice/Salt bath).

    • Add NMM (1.05 equiv). Stir for 5 mins.

    • Add IBCF (1.05 equiv) dropwise. A white precipitate (NMM·HCl) will form immediately.

    • Stir at -15°C for exactly 15-20 minutes . Do not stir longer; mixed anhydrides can disproportionate.

  • Coupling:

    • Add the amine (1.0 equiv) (dissolved in minimal THF) dropwise to the cold mixture.

    • Maintain temperature at -15°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench & Isolation:

    • Dilute with EtOAc. Wash with 5% Citric Acid (cold), then Sat. NaHCO₃, then Brine.

    • Note: Avoid strong bases (NaOH) during workup to prevent hydrolysis of the bromide.

Analytical Validation & Troubleshooting

Quality Control Parameters

Use the following data to validate the structure and rule out cyclization.

FeatureTarget: Linear AmideByproduct: Isoindolinone (Cyclic)Byproduct: Phthalide (O-Cyclic)
¹H NMR (Benzylic) Singlet, ~4.8 - 5.0 ppm (CH₂Br)Singlet, ~4.4 ppm (N-CH₂-Ar)Singlet, ~5.4 ppm (O-CH₂-Ar)
IR Spectroscopy ~1650 cm⁻¹ (Amide I)~1700-1730 cm⁻¹ (Lactam)~1780 cm⁻¹ (Lactone)
Mass Spec (ESI) [M+H]⁺ shows Br isotope pattern (1:1)[M-HBr+H]⁺ (Loss of 80/82 Da)[M-NHR+OH]⁺ (Hydrolysis)
Troubleshooting Guide
  • Issue: Formation of Isoindolinone (Cyclized Amide).

    • Cause: Reaction temperature too high or excess base used.

    • Fix: Switch to Protocol B (Mixed Anhydride) at -20°C. Ensure base is strictly 1:1 stoichiometric.

  • Issue: Low Yield / Recovery of Phthalide.

    • Cause: Hydrolysis of the acid chloride due to wet solvent or incomplete removal of SOCl₂.

    • Fix: Ensure rigorous anhydrous conditions. Use the "Co-evaporation" step in Protocol A.

  • Issue: N-Alkylation of Amine.

    • Cause: Amine is too nucleophilic or added too fast.

    • Fix: Use the Biphasic (Schotten-Baumann) method in Protocol A. The water phase sequesters the base, reducing the "effective" basicity in the organic phase.

Workflow Visualization

Workflow Start Start: BMNBA + Anhydrous DCM Decision Select Method Start->Decision MethodA Method A: Acid Chloride (SOCl2, cat. DMF) Decision->MethodA Scale >1g Hindered Amine MethodB Method B: Mixed Anhydride (IBCF, NMM, -15°C) Decision->MethodB Scale <100mg Chiral Amine Evap CRITICAL: Evaporate to Dryness (Remove SO2/HCl) MethodA->Evap AddAmineB Add Amine (-15°C, In Situ) MethodB->AddAmineB AddAmineA Add Amine + DIPEA (-10°C, Slow Addition) Evap->AddAmineA Check QC Check: NMR (Benzylic CH2) AddAmineA->Check AddAmineB->Check Success Target Amide Isolated Check->Success CH2Br @ 4.9 ppm Fail Cyclized Byproduct Check->Fail CH2 @ 4.4 ppm

Figure 2: Operational workflow for selecting and executing the coupling protocol.

References

  • Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[4] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

  • BenchChem Technical Support. (2025). Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. (Provides context on the reverse cyclization mechanism). Link

  • Organic Chemistry Portal. (2023). Synthesis of Phthalides. (Detailed mechanisms of the competing cyclization pathways). Link

Sources

Application Note: One-Pot Synthesis Strategies Utilizing 2-(Bromomethyl)-5-nitrobenzoic Acid for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, efficiency is paramount. The drive to rapidly generate libraries of complex molecules for screening necessitates synthetic strategies that are both robust and economical. One-pot synthesis, where multiple reaction steps are performed in a single vessel without the isolation of intermediates, has emerged as a cornerstone of this paradigm.[1] This approach minimizes solvent waste, reduces purification steps, and significantly shortens timelines from concept to compound.

This guide focuses on the strategic application of 2-(Bromomethyl)-5-nitrobenzoic acid , a versatile yet underutilized bifunctional building block. Its true power lies in the orthogonal reactivity of its two key functional groups: a highly electrophilic benzylic bromide and a tunable carboxylic acid. This unique architecture allows for programmed, sequential reactions in a one-pot fashion, enabling the efficient construction of diverse molecular scaffolds. The presence of the nitro group further enhances its utility, serving as a key modulation point for electronic properties or as a precursor to an amino group, a common feature in bioactive molecules.[2][3]

This document provides researchers, chemists, and drug development professionals with detailed protocols and the underlying chemical logic for leveraging 2-(Bromomethyl)-5-nitrobenzoic acid in advanced, efficient synthetic workflows.

Core Concepts: A Profile of Orthogonal Reactivity

The synthetic utility of 2-(Bromomethyl)-5-nitrobenzoic acid is governed by the distinct chemical nature of its two primary functional groups. Understanding their individual reactivity is crucial for designing selective one-pot sequences.

  • The Benzylic Bromide (-CH₂Br): This group is a potent electrophile, primed for nucleophilic substitution. As a benzylic halide, it readily participates in Sɴ2 reactions with a wide range of soft and hard nucleophiles, including alcohols, phenols, amines, and thiols.[4] The reaction proceeds rapidly under mild conditions, often requiring only a weak base to neutralize the HBr byproduct.

  • The Carboxylic Acid (-COOH): This group exhibits dual reactivity. It can act as a Brønsted-Lowry acid, readily deprotonated by a base to form a carboxylate anion—a competent nucleophile. Alternatively, under acidic conditions, the carbonyl oxygen can be protonated, activating the carbonyl carbon for nucleophilic attack by an alcohol, leading to ester formation (Fischer-Speier esterification).[5]

The key to successful one-pot synthesis is to exploit these differing reactivity profiles through the careful selection of reaction conditions (pH, temperature, catalysts) to achieve chemoselectivity at each sequential step.

Application 1: One-Pot Sequential Esterification and O-Alkylation

A foundational application of this building block is the rapid synthesis of ester-ether derivatives. This two-step, one-pot protocol first converts the carboxylic acid to an ester under acidic conditions, followed by a Williamson ether synthesis at the benzylic position under basic conditions.[6][7] This sequence is highly efficient as the acidic esterification conditions do not promote premature nucleophilic substitution at the benzylic bromide.

Logical Workflow: Esterification followed by Etherification

G A 2-(Bromomethyl)-5-nitrobenzoic Acid B Step 1: Fischer Esterification (e.g., MeOH, H₂SO₄ cat.) A->B C Intermediate: Methyl 2-(bromomethyl)-5-nitrobenzoate (Not Isolated) B->C D Step 2: Williamson Ether Synthesis (e.g., Phenol, K₂CO₃) C->D E Final Product: Methyl 2-((phenoxymethyl)-5-nitrobenzoate D->E

Caption: One-pot workflow for sequential ester and ether formation.

Experimental Protocol: Synthesis of Methyl 2-((phenoxymethyl)-5-nitrobenzoate
ParameterValueRationale
Scale 10 mmolStandard lab scale for methodology development.
Solvent (Step 1) Methanol (50 mL)Serves as both solvent and reagent for esterification.
Catalyst (Step 1) Conc. H₂SO₄ (0.5 mL)Protic acid catalyst required for Fischer esterification.
Temperature (Step 1) 65°C (Reflux)Accelerates the equilibrium-limited esterification reaction.
Nucleophile (Step 2) Phenol (12 mmol, 1.2 eq)The oxygen nucleophile for the etherification step.
Base (Step 2) K₂CO₃ (25 mmol, 2.5 eq)Mild inorganic base to deprotonate phenol and neutralize HBr.
Solvent (Step 2) Acetonitrile (30 mL)Polar aprotic solvent ideal for Sɴ2 reactions.
Temperature (Step 2) 80°CEnsures a reasonable rate for the Sɴ2 reaction.

Step-by-Step Methodology:

  • Step 1: Esterification

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(Bromomethyl)-5-nitrobenzoic acid (2.60 g, 10 mmol).

    • Add methanol (50 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL).

    • Heat the mixture to reflux (approx. 65°C) and stir for 4 hours.

    • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material spot should be replaced by a new, less polar spot corresponding to the methyl ester intermediate.

    • Cool the reaction mixture to room temperature.

  • Step 2: O-Alkylation (Ether Synthesis)

    • Carefully neutralize the acidic mixture by adding solid potassium carbonate (K₂CO₃) in portions until effervescence ceases.

    • Add phenol (1.13 g, 12 mmol), additional K₂CO₃ (3.45 g, 25 mmol total), and acetonitrile (30 mL).

    • Heat the mixture to 80°C and stir vigorously for 6 hours.

    • Validation Checkpoint: Monitor by TLC. The intermediate ester spot should be consumed and a new product spot should appear.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Workup and Purification

    • Dissolve the crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Application 2: One-Pot Synthesis of 6-Nitroisobenzofuran-1(3H)-one via Intramolecular Cyclization

The inherent proximity of the carboxylic acid and the bromomethyl group allows for a facile intramolecular cyclization to form a phthalide (lactone) scaffold, a privileged structure in many natural products and pharmaceuticals. This one-pot transformation relies on converting the carboxylic acid into a nucleophilic carboxylate in the presence of a non-nucleophilic base, which then undergoes an intramolecular Sɴ2 reaction.

Logical Workflow: Base-Mediated Intramolecular Lactonization

G A 2-(Bromomethyl)-5-nitrobenzoic Acid in Polar Aprotic Solvent (e.g., DMF) B Step 1: Deprotonation (Mild, Non-Nucleophilic Base, e.g., NaHCO₃) A->B C In situ Carboxylate Intermediate (Not Isolated) B->C D Step 2: Intramolecular Sɴ2 Attack (Carboxylate attacks Benzylic Carbon) C->D E Final Product: 6-Nitroisobenzofuran-1(3H)-one D->E

Caption: One-pot workflow for intramolecular lactone formation.

Experimental Protocol: Synthesis of 6-Nitroisobenzofuran-1(3H)-one
ParameterValueRationale
Scale 5 mmolSuitable for evaluating cyclization efficiency.
Solvent N,N-Dimethylformamide (DMF, 25 mL)A polar aprotic solvent that promotes Sɴ2 reactions.
Base Sodium Bicarbonate (NaHCO₃, 15 mmol, 3.0 eq)A weak, non-nucleophilic base that selectively deprotonates the carboxylic acid without promoting intermolecular side reactions.
Temperature 60°CProvides sufficient thermal energy for the cyclization without causing decomposition.
Reaction Time 5 hoursTypical duration for complete conversion.

Step-by-Step Methodology:

  • Reaction Setup

    • In a 100 mL round-bottom flask, dissolve 2-(Bromomethyl)-5-nitrobenzoic acid (1.30 g, 5 mmol) in DMF (25 mL).

    • Add sodium bicarbonate (1.26 g, 15 mmol) to the solution. Note: Mild effervescence may occur.

    • Stir the suspension at 60°C for 5 hours.

  • Validation and Monitoring

    • Causality Insight: The choice of NaHCO₃ is critical. A strong base like NaOH could potentially hydrolyze the bromide or promote intermolecular polymerization. NaHCO₃ is strong enough to deprotonate the carboxylic acid (pKa ~3-4) but not strong enough to cause significant side reactions.

    • Monitor the reaction by TLC. The polar starting material should convert to a less polar product. An alternative is to monitor by IR spectroscopy, looking for the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of a sharp lactone carbonyl stretch (~1760-1780 cm⁻¹).

  • Workup and Purification

    • After cooling, pour the reaction mixture into ice-cold water (150 mL).

    • A precipitate of the product should form. Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • Dry the crude solid under vacuum.

    • If necessary, recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure lactone.

Conclusion

2-(Bromomethyl)-5-nitrobenzoic acid is a powerful and versatile building block for implementing efficient one-pot synthetic strategies. By carefully manipulating reaction conditions to control the chemoselective reactivity of its benzylic bromide and carboxylic acid functionalities, chemists can rapidly access diverse and complex molecular architectures such as ester-ethers and phthalides. The protocols and principles outlined in this guide serve as a robust starting point for researchers in drug discovery and process development, enabling the accelerated synthesis of novel compound libraries and streamlining the path to new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Zhang, X., & Yi, W. (2021). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. RSC Advances, 11(32), 19655-19667. Retrieved from [Link]

  • Groza, N. V., et al. (2024). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 58, 13. Retrieved from [Link]

  • Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Modern Chemistry & Applications, 5(4), 229. Retrieved from [Link]

  • Wang, C., et al. (2021). One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage. Organic Chemistry Frontiers. Retrieved from [Link]

  • Stoltz, B. M. (n.d.). Multicomponent Reactions in Total Synthesis. Caltech. Retrieved from [Link]

  • Taylor & Francis. (n.d.). One-pot synthesis – Knowledge and References. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). 1.2 Multicomponent reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization of 2‐(bromomethyl)benzoic acid 5. Retrieved from [Link]

  • SciSpace. (n.d.). General One-pot, Two-Step Protocol Accessing a Range of Novel Polycyclic Heterocycles with High Skeletal Diversity. Retrieved from [Link]

  • da Silva, J. G., et al. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 28(23), 7890. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (2004, December 31). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
  • MedCrave. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of 2-Amino-5-nitrobenzoic Acid in Chemical Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemical Significance of 2-Amino-5-nitrobenzoic Acid in Modern Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in Wohl-Ziegler bromination

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: WZ-BR-001 Subject: Troubleshooting Low Conversion Rates in Allylic/Benzylic Bromination Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Triage

Low conversion in Wohl-Ziegler reactions is rarely a mysterious "black box" failure. It is almost exclusively caused by the disruption of the HBr feedback loop or the radical propagation chain .

If your starting material remains unconsumed after reflux, do not simply add more initiator. You must diagnose the chemical environment.

Quick Diagnostic Checklist
SymptomProbable CauseImmediate Action
NBS is yellow/orange Impure reagent (Br₂ contamination)STOP. Recrystallize NBS immediately.
Reaction mixture never turns orange Initiation failureCheck light source or replace AIBN/BPO.
Reaction turns orange then fades, but SM remains Chain termination (O₂ leak)Degas solvent; ensure inert atmosphere.
Reaction stays colorless; NBS sits at bottom Moisture contamination (HBr quenching)Dry solvent over molecular sieves; add catalytic HBr.

The Mechanistic Core: The HBr Flux

To fix low conversion, you must understand that NBS is not the brominating agent. The actual brominating species is molecular bromine (


), generated in situ at low concentrations.

The Goldfinger Mechanism (Correct) vs. The Bloomfield Mechanism (Incorrect): Textbooks often simplify this as NBS releasing a bromine radical directly. This is mechanistically inaccurate. The reaction requires a "Goldilocks" concentration of


:
  • Too High: You get ionic addition across the double bond (vicinal dibromide).

  • Too Low (Zero): The radical chain breaks, and conversion stops.

The maintenance of this


 level depends entirely on trace HBr  reacting with NBS. If moisture is present, it solvates or reacts with the trace HBr, effectively "starving" the reaction of its bromine source.
Visualization: The Self-Regulating Radical Cycle

WohlZieglerMechanism NBS N-Bromosuccinimide (NBS) Br2 Br2 (Active Species) NBS->Br2 Ionic Reaction (Requires HBr) Succinimide Succinimide (Byproduct) HBr HBr (Trace) HBr->Br2 Br_Rad Br• (Radical) Br2->Br_Rad Homolysis Product Product (R-Br) Br2->Product Consumes Br2 Radical_Init Initiation (Light/AIBN) Radical_Init->Br_Rad Br_Rad->HBr + R-H (Abstraction) Substrate Substrate (R-H) C_Rad R• (Carbon Radical) Substrate->C_Rad - H• C_Rad->Br_Rad Regenerates C_Rad->Product + Br2

Figure 1: The Goldfinger Mechanism. Note the critical role of HBr (Red Node). If HBr is removed (e.g., by water), the generation of


 stops, and the cycle collapses.

Protocol Module: Reagent Quality Control

The NBS Purity Standard

Commercially available NBS is often degraded. It decomposes to form


 and HBr over time, turning the solid yellow.
  • Why this causes low conversion: While some

    
     is needed, initial high concentrations favor the ionic addition pathway (side product) rather than the radical substitution pathway. You lose stoichiometry immediately.
    
  • Requirement: NBS must be a crystalline white solid.

Standard Operating Procedure: NBS Recrystallization

Reference: Dauben, H. J., Jr.; McCoy, L. L. J.[1] Am. Chem. Soc. 1959, 81, 4863.

  • Dissolve: Dissolve crude NBS in boiling water (10 mL water per 1 g NBS).

  • Filter: If insoluble impurities remain, filter rapidly through a pre-warmed funnel.

  • Crystallize: Cool the filtrate in an ice bath. White crystals will precipitate.

  • Dry: Filter and dry under vacuum over

    
    .
    
    • Critical Step: Ensure it is bone dry . Any residual water will kill the Wohl-Ziegler reaction (see Section 2).

Protocol Module: Solvent Modernization

Carbon tetrachloride (


) was the historical "gold standard" because it is non-polar, lacks abstractable hydrogens, and allows succinimide to float (indicating reaction progress). However, due to toxicity and Montreal Protocol bans, alternatives are required.[2]

Warning: Do not simply swap in Dichloromethane (DCM). DCM is polar (traps HBr) and can participate in halogen exchange.

Recommended Solvent Systems
SolventPolaritySuitabilityNotes
Benzotrifluoride (

)
Non-polarExcellent The modern "Green" replacement. High boiling point (102°C) allows faster kinetics.
Methyl Acetate ModerateGood Greener alternative. Can dissolve some succinimide, making visual monitoring harder.[3]
Acetonitrile (

)
PolarVariable Good for solubility, but polarity can stabilize ionic intermediates, favoring side reactions.
Chlorobenzene Non-polarGood High boiling point (131°C). Good for stubborn substrates requiring high thermal activation.

Troubleshooting Workflow

Use this logic flow to diagnose your specific low-conversion scenario.

Troubleshooting Start Problem: Low Conversion (<50%) CheckColor Check Reaction Color Start->CheckColor IsYellow Yellow/Orange? CheckColor->IsYellow NoColor Colorless IsYellow->NoColor No HasColor Persistent Red/Brown IsYellow->HasColor Yes CheckWater Check Moisture Content NoColor->CheckWater CheckPurity Check NBS Purity HasColor->CheckPurity ActionDry Action: Dry Solvent (Mol Sieves) & Add cat. HBr CheckWater->ActionDry Wet ActionRecrys Action: Recrystallize NBS CheckPurity->ActionRecrys NBS was yellow initially ActionDegas Action: Degas Solvent (Remove O2) CheckPurity->ActionDegas NBS was white

Figure 2: Diagnostic logic for Wohl-Ziegler conversion failures.

Frequently Asked Questions (FAQs)

Q: My reaction stays colorless and the NBS sits at the bottom like sand. What is happening? A: This is the classic "Moisture Kill." The reaction has not initiated because there is no HBr flux.

  • Fix: Add 1-2 drops of 48% HBr or a small crystal of

    
     to jumpstart the 
    
    
    
    generation. Ensure your solvent is dried over 4Å molecular sieves.

Q: Can I use UV light instead of chemical initiators (AIBN)? A: Yes, and it is often cleaner. A standard 300-500W tungsten lamp (which emits both heat and light) is often sufficient. However, if using UV, ensure your glassware (Pyrex) doesn't filter out the necessary wavelength. Quartz is preferred for strict UV initiation.

Q: I see succinimide floating (reaction looks done), but NMR shows 40% starting material. A: You likely have a "stalled" chain due to oxygen ingress. Oxygen is a diradical that scavenges carbon radicals, terminating the chain.

  • Fix: Perform the reaction under a strict Nitrogen or Argon atmosphere. Degas your solvent by sparging with inert gas for 15 minutes prior to heating.

Q: I cannot use


. What is the exact protocol for Benzotrifluoride (

)?
A:
  • Suspend Substrate (1.0 eq) and NBS (1.05 eq) in

    
     (0.5 M concentration).
    
  • Add AIBN (0.05 eq).

  • Heat to reflux (102°C).

  • Monitor by TLC.[4] If the reaction stalls after 2 hours, add a second portion of AIBN (0.02 eq).

  • Note: Succinimide may not float as distinctly in

    
     as it does in 
    
    
    
    due to density differences. Do not rely solely on visual inspection.

References

  • Wohl-Ziegler Mechanism & Kinetics

    • Goldfinger, P. Mechanism of the Wohl-Ziegler Reaction.[5]Nature1953 , 171, 704. Link

  • NBS Purification Protocol

    • Dauben, H. J., Jr.; McCoy, L. L. N-Bromosuccinimide.[6][2][3][4][7][8][9][10][11] I. Allylic Bromination of Cyclohexene.J. Am. Chem. Soc.[9]1959 , 81, 4863–4873. Link

  • Green Solvent Alternatives (Benzotrifluoride)

    • Ogawa, A.; Curran, D. P. Benzotrifluoride: A Useful Alternative Solvent for Radical Reactions.J. Org.[9][11] Chem.1997 , 62, 450–451. Link

  • Modern Solvent Comparisons

    • Togo, H.; Hirai, T. Study on Radical Species and Solvents in Wohl-Ziegler Reaction.[12]Synlett2003 , 5, 702–704.[12] Link

Sources

Technical Support Center: High-Purity Recrystallization of 2-(Bromomethyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization solvents for high-purity 2-(Bromomethyl)-5-nitrobenzoic acid Content type: Technical Support Center Guide

Core Technical Overview

Compound: 2-(Bromomethyl)-5-nitrobenzoic acid CAS: 943-14-6 Critical Quality Attributes (CQAs):

  • Purity: >98% (HPLC)

  • Bromine Integrity: Absence of hydrolytic degradation (alcohol/phthalide derivatives).

  • Residual Solvent: <5000 ppm (ICH Q3C limits).

This guide addresses the specific challenges of purifying 2-(Bromomethyl)-5-nitrobenzoic acid. Unlike simple benzoic acids, this molecule contains a highly reactive benzylic bromide moiety ortho to a carboxylic acid. This structural proximity creates a high risk of intramolecular cyclization to form 5-nitrophthalide, particularly in the presence of moisture, bases, or nucleophilic solvents.

Solvent Selection & Strategy (Q&A)

Q1: What is the recommended solvent system for recrystallizing 2-(Bromomethyl)-5-nitrobenzoic acid?

Recommendation: Toluene (Primary) or Dichloromethane (DCM) / n-Heptane (Secondary).

  • Toluene: This is the industry standard for benzylic bromides. It offers a steep solubility curve (sparingly soluble at 25°C, highly soluble >80°C) and is non-nucleophilic, preventing solvolysis.

  • DCM/Heptane: Use this for heat-sensitive batches. Dissolve the compound in minimum DCM at room temperature (or slightly warmed), then add n-Heptane dropwise to induce crystallization.

Q2: Why can't I use Ethanol or Methanol? They are standard for benzoic acids.

Critical Warning: You must AVOID primary alcohols.

  • Mechanism of Failure: Benzylic bromides are potent electrophiles. In hot ethanol, two side reactions occur:

    • Solvolysis: Formation of the ethyl ether derivative (2-(ethoxymethyl)-5-nitrobenzoic acid).

    • Cyclization: The polar, protic environment accelerates the intramolecular attack of the carboxylate on the benzylic carbon, releasing HBr and forming 5-nitrophthalide .

  • Evidence: Literature on ortho-bromomethyl benzoic acids confirms that protic solvents favor lactonization (phthalide formation) [1, 2].

Q3: My crude product contains unreacted 2-methyl-5-nitrobenzoic acid. How do I remove it?

Strategy: Exploiting Polarity Differences. The starting material (methyl derivative) lacks the heavy bromine atom and is generally less soluble in non-polar solvents like Toluene/Heptane than the brominated product.

  • Protocol Adjustment: If the starting material is the major impurity (>5%), use a Toluene/Ethyl Acetate (95:5) mixture. The slight polarity increase keeps the brominated product in solution longer, allowing the less soluble starting material to precipitate first (if performing fractional crystallization) or remain in the mother liquor if the solubility order is reversed based on specific concentration. Note: In many benzylic brominations, the starting material is actually more soluble; always verify with TLC/HPLC before discarding the mother liquor.

Troubleshooting & Optimization

Q4: The product is "oiling out" instead of crystallizing. How do I fix this?

Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solution is too concentrated with impurities. Corrective Actions:

  • low-Temperature Re-dissolution: Add more solvent (10-20% volume) and reheat to dissolve the oil.

  • Seed Crystals: Cool the clear solution to 5-10°C below the saturation point and add a seed crystal of pure product.

  • Anti-solvent Drip: If using Toluene, add n-Heptane dropwise to the hot solution until slight turbidity persists, then cool very slowly (10°C/hour).

Q5: I see a new impurity peak at RRT 0.85 (HPLC) after recrystallization. What is it?

Diagnosis: This is likely 5-nitrophthalide . Root Cause: Moisture in the solvent or excessive heating time. Solution:

  • Ensure Toluene is dried (anhydrous) or has a water content <0.05%.

  • Limit the time the product is held at reflux. Dissolve rapidly and cool immediately.

  • Do not wash the filter cake with water. Use cold Toluene or Heptane.

Detailed Experimental Protocol

Standard Operating Procedure: Toluene Recrystallization

Materials:

  • Crude 2-(Bromomethyl)-5-nitrobenzoic acid (10 g)

  • Toluene (Reagent Grade, Anhydrous preferred)

  • Activated Charcoal (optional, for color removal)

Step-by-Step:

  • Dissolution:

    • Place 10 g of crude solid in a 250 mL round-bottom flask.

    • Add 40 mL of Toluene (Ratio 1:4 w/v).

    • Heat to 85-90°C with stirring.

    • Checkpoint: If solid remains, add Toluene in 5 mL increments until fully dissolved. Do not exceed 1:10 ratio.

  • Hot Filtration (Critical for Polymer Removal):

    • If the solution is dark or contains black specks (polymerized by-products), add 0.5 g activated charcoal. Stir for 5 mins.

    • Filter hot through a pre-warmed Büchner funnel or fluted filter paper to remove charcoal/insolubles.

  • Crystallization:

    • Allow the filtrate to cool to room temperature undisturbed (approx. 2 hours). Agitation leads to small, impure crystals.

    • Once ambient temperature is reached, cool further in an ice bath (0-5°C) for 1 hour.

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.

    • Wash: Rinse the cake with 10 mL of cold Toluene, followed by 10 mL of n-Hexane (to aid drying).

  • Drying:

    • Dry in a vacuum oven at 40°C for 6-12 hours.

    • Warning: Do not exceed 50°C during drying to prevent solid-state lactonization.

Visualizing the Process

Impurity Fate Mapping

This diagram illustrates where specific impurities are rejected during the Toluene recrystallization process.

ImpurityFate Crude Crude 2-(Bromomethyl)-5-nitrobenzoic acid (Contains: Starting Material, Phthalide, Dibromo species) Dissolve Dissolve in Hot Toluene (90°C) Crude->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Cooling Slow Cooling (25°C -> 0°C) HotFilter->Cooling Insolubles Solid Waste: Inorganic Salts Polymerized Tars HotFilter->Insolubles Removes Filtration Vacuum Filtration Cooling->Filtration MotherLiquor Mother Liquor (Filtrate): Unreacted 2-Methyl-5-nitrobenzoic acid 5-Nitrophthalide (Soluble) Over-brominated species Filtration->MotherLiquor Removes Crystals Pure Crystals: 2-(Bromomethyl)-5-nitrobenzoic acid (>98% Purity) Filtration->Crystals

Figure 1: Fate mapping of common impurities during Toluene recrystallization. Note that the mother liquor retains the majority of the cyclized phthalide impurity.

Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection IsHeatSensitive Is the batch heat sensitive? (History of degradation) Start->IsHeatSensitive No No IsHeatSensitive->No Standard Yes Yes IsHeatSensitive->Yes Labile Toluene Use Toluene (Heat to 90°C) CheckImpurities Major Impurity? Toluene->CheckImpurities DCMHex Use DCM / Heptane (Dissolve DCM 25°C, ppt Heptane) Phthalide Impurity: 5-Nitrophthalide CheckImpurities->Phthalide StartMat Impurity: Starting Material CheckImpurities->StartMat ActionPhthalide Strictly Anhydrous Toluene Avoid basic washes Phthalide->ActionPhthalide ActionStartMat Toluene + 5% Ethyl Acetate (Increases solubility differential) StartMat->ActionStartMat No->Toluene Yes->DCMHex

Figure 2: Decision matrix for selecting the optimal solvent system based on batch history and impurity profile.

Quantitative Data: Solubility & Stability

Solvent SystemSolubility (25°C)Solubility (Boiling)Stability RiskImpurity Rejection
Toluene Low (<10 mg/mL)High (>100 mg/mL)LowExcellent
DCM / Hexane ModerateHighVery LowGood
Ethanol HighVery HighHigh (Solvolysis) Poor (Co-crystallizes)
Acetic Acid ModerateHighModerateGood (for nitro isomers)
Water InsolubleLowHigh (Hydrolysis) N/A

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 243025, 2-Bromo-5-nitrobenzoic acid (Structural Analog Data). Retrieved from [Link]

  • Google Patents. (2003). Process for the preparation of 2-bromomethyl-6-methyl-benzoic acid (US20030236431A1).
  • ResearchGate. (2017). Solvent Selection for Recrystallization of Benzoic Acid Derivatives. Retrieved from [Link]

Technical Support Center: Post-Reaction Purification of NBS Brominations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Succinimide Residues & Unreacted NBS Ticket ID: NBS-PUR-001 Status: Active Guide Audience: Organic Chemists, Process Development Scientists[1]

Executive Summary: The Separation Logic

Welcome to the Reaction Workup Support Center. You are likely here because you have performed a Wohl-Ziegler bromination or similar radical substitution using N-Bromosuccinimide (NBS) and are facing challenges removing the byproduct, Succinimide .

The separation strategy relies entirely on solubility differentials .[1]

  • Succinimide is highly polar and water-soluble (

    
     at 
    
    
    
    ).[1]
  • NBS is moderately soluble in polar organics but reactive.[1]

  • Target Bromides are typically lipophilic.[1]

The Golden Rule: If your reaction solvent is non-polar (e.g.,


, Benzene), succinimide precipitates and can be filtered .[1][2] If your solvent is semi-polar (e.g., DCM, Acetonitrile), succinimide remains partially solubilized, necessitating an aqueous extraction .[1]

Decision Matrix & Workflow

Use the following logic flow to determine the correct protocol for your specific reaction mixture.

NBS_Workup_Flow Start Crude Reaction Mixture Solvent_Check Identify Reaction Solvent Start->Solvent_Check NonPolar Non-Polar (CCl4, Benzene, Hexane) Solvent_Check->NonPolar Low Solubility Polar Polar/Semi-Polar (DCM, MeCN, DMF) Solvent_Check->Polar High Solubility Filter Protocol A: Cold Filtration NonPolar->Filter Cool to 0°C Extract Protocol B: Aqueous Workup Polar->Extract Dilute w/ Ether/EtOAc Precipitate Solid: Succinimide (Discard) Filter->Precipitate Filtrate Filtrate: Product + Trace NBS Filter->Filtrate Quench Quench: Wash w/ Na2S2O3 (aq) Extract->Quench Filtrate->Quench Optional Polish Wash Wash: Water or NaHCO3 Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Final Pure Product (Verify via NMR) Dry->Final

Figure 1: Decision tree for selecting the optimal purification strategy based on reaction solvent properties.

Solubility Data Reference

Understanding the enemy is key to defeating it.[1] Succinimide is stubborn in semi-polar solvents but crashes out of non-polar ones.[1]

SolventSuccinimide SolubilityNBS SolubilityRecommended Action
Water High (

)
Low (Decomposes)Use as Wash Layer
Ethanol HighModerateEvaporate & Redissolve
Dichloromethane (DCM) Moderate/LowHighAqueous Extraction
Carbon Tetrachloride Insoluble LowFiltration
Diethyl Ether InsolubleLowFiltration / Extraction
Hexane/Heptane InsolubleInsolubleFiltration

Validated Protocols

Protocol A: The "Cold Filtration" (For , Benzene, Hexane)

Best for: Reactions performed in historic non-polar solvents where succinimide floats to the top.[1]

  • Cool Down: Cool the reaction mixture to

    
     (ice bath). Succinimide solubility drops drastically in cold non-polar solvents.[1]
    
  • Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.[1]

    • Observation: Succinimide will appear as a white/off-white solid.[1]

    • Note: The solid often floats in

      
       due to density differences (
      
      
      
      vs Succinimide
      
      
      ).[1]
  • Rinse: Wash the filter cake with cold solvent to recover trapped product.[1]

  • Polishing (Critical): The filtrate may still contain trace succinimide or unreacted bromine.[1] Wash the filtrate once with warm water (

    
    ) to remove these traces before drying.[1]
    
Protocol B: The "Aqueous Wash" (For DCM, Acetonitrile, DMF)

Best for: Modern standard reactions where the solvent partially dissolves succinimide.[1]

  • Concentration (If MeCN/DMF): If using water-miscible solvents (Acetonitrile/DMF), remove the solvent in vacuo first.[1] Redissolve the residue in Diethyl Ether or Ethyl Acetate .[1]

    • Why? DCM can form stubborn emulsions; Ether is superior for phase separation here.[1]

  • The Quench (Step 1): Wash the organic layer with 5% Aqueous Sodium Thiosulfate (

    
    ) .
    
    • Mechanism: Reduces residual red/brown Bromine (

      
      ) or unreacted NBS to water-soluble bromide salts.[1]
      
    • Visual Cue: Organic layer should turn from orange/brown to pale yellow/colorless.[1]

  • The Removal (Step 2): Wash with Water (

    
     Volume).[1]
    
    • Why Water? Succinimide is highly soluble in water.[1][2][3][4] Simple water washes are often superior to brine for the initial removal.[1]

  • The Scavenge (Step 3): Wash with Saturated Sodium Bicarbonate (

    
    ) .[1]
    
    • Mechanism: Succinimide is weakly acidic (

      
      ).[1][2] Mild base ensures deprotonation, driving it into the aqueous layer.[1]
      
  • Dry: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.

Troubleshooting & FAQs

Q1: I see a singlet at 2.7 ppm in my NMR. What is it?

A: That is Succinimide .[1][2][5][3][4][6][7]

  • Diagnostic: In

    
    , succinimide shows a characteristic singlet at 
    
    
    
    (4H,
    
    
    ).[1]
  • Solution: If you see this peak, your workup was incomplete.[1] Redissolve your product in Ether and repeat Protocol B (Steps 3 & 4).

Q2: My product is acid-sensitive. Can I use the standard workup?

A: Yes, but avoid the Thiosulfate wash if your product is extremely labile to redox conditions (rare).[1]

  • Modification: Skip the thiosulfate. Use Saturated Sodium Bicarbonate immediately.[1] The weak base neutralizes any

    
     generated during the reaction, protecting acid-sensitive acetals or protecting groups.[1]
    
Q3: I have a stubborn emulsion during the water wash.

A: This is common with DCM and succinimide residues.[1]

  • Fix:

    • Add a small amount of Brine (sat. NaCl).[1]

    • Filter the entire biphasic mixture through a small pad of Celite. The solid particulates causing the emulsion will be trapped, breaking the emulsion.[1]

Q4: Can I remove Succinimide by Column Chromatography?

A: Yes, but it is not recommended as the primary method.[1]

  • Issue: Succinimide is very polar and often "streaks" on silica, potentially co-eluting with polar products.[1]

  • Strategy: Perform the aqueous workup first .[1][8] Use chromatography only for final polishing.[1] If you must column it, succinimide elutes with high polarity (high EtOAc/MeOH percentages).[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for solubility and general workup procedures).

  • Dauben, H. J.; McCoy, L. L. "N-Bromosuccinimide.[1] I. Allylic Bromination, a General Survey of Reaction Variables." J. Am. Chem. Soc.[1]1959 , 81, 4863–4873.[1] Link

  • University of Rochester. "Not Voodoo: Workup for Removing Bromine or Iodine."[1] Department of Chemistry. Link

  • BenchChem. "Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup." BenchChem Technical Guides. Link

  • Sigma-Aldrich. "Succinimide Product Specification & Solubility Data."[1] Merck KGaA.[1] Link

Sources

Technical Support Center: Stability and Handling of 2-(Bromomethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Bromomethyl)-5-nitrobenzoic acid (CAS No. 21626-93-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and handling of this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.

Troubleshooting Guide: Common Experimental Issues

Users often encounter issues that can be traced back to the inherent reactivity of the bromomethyl group. This guide provides a systematic approach to diagnosing and resolving these problems.

Observed Problem Probable Scientific Cause Recommended Solution & Rationale
Appearance of a new, more polar spot/peak in TLC or HPLC analysis during reaction monitoring or upon storage. Hydrolysis of the Bromomethyl Group: The benzylic bromide is electrophilic and susceptible to nucleophilic attack by water, even atmospheric moisture.[1][2] This reaction replaces the bromine atom with a hydroxyl group, forming 2-(hydroxymethyl)-5-nitrobenzoic acid, which is more polar.1. Confirm Identity: Use LC-MS to confirm if the mass of the new peak corresponds to the hydrolyzed product (M-Br+OH). 2. Mitigate Moisture: Store the compound in a desiccator over a drying agent (e.g., silica gel or Drierite). Use anhydrous solvents for reactions and handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible.
Inconsistent or lower-than-expected yields in substitution reactions (e.g., ether or ester formation). Degraded Starting Material: If the compound has already partially hydrolyzed, a portion of your starting material is inactive for the desired nucleophilic substitution, as the hydroxyl group is a poor leaving group compared to bromide. This effectively lowers the molar quantity of the reactive species.1. Assess Purity Before Use: Run a quick purity check via HPLC or ¹H NMR before starting your reaction (see protocol below). 2. Use Fresh or Properly Stored Reagent: Whenever possible, use a freshly opened bottle of the reagent. If using an older bottle, verify its purity first. Ensure the cap is tightly sealed immediately after use.[3][4]
The solid reagent appears clumpy, discolored (e.g., more yellowish), or has a lower melting point than expected. Significant Degradation and Impurity Formation: Clumping indicates water absorption. Discoloration can result from various side reactions or the formation of trace impurities over time. The presence of the hydrolyzed product will depress and broaden the melting point range.1. Do Not Use: If significant changes in physical appearance are observed, it is best to discard the reagent as its purity is compromised. 2. Purification (Advanced): For valuable material, recrystallization from a suitable anhydrous solvent might be possible, but this requires careful solvent screening and characterization of the purified product.

Visualizing Degradation: The Hydrolysis Pathway

The primary stability concern for 2-(Bromomethyl)-5-nitrobenzoic acid under ambient conditions is its reaction with water. The following diagram illustrates this common degradation pathway.

G cluster_main Ambient Degradation Pathway cluster_analytical Analytical Observation (RP-HPLC) parent 2-(Bromomethyl)-5-nitrobenzoic acid product 2-(Hydroxymethyl)-5-nitrobenzoic acid (Primary Degradation Product) parent->product  Hydrolysis (Atmospheric Moisture) hplc_parent Main Peak (Less Polar) hplc_product New Impurity Peak (More Polar)

Caption: Hydrolysis of 2-(Bromomethyl)-5-nitrobenzoic acid.

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol provides a reliable method to quantify the purity of 2-(Bromomethyl)-5-nitrobenzoic acid and detect the presence of its primary hydrolytic degradation product. This self-validating system uses an external standard for accurate quantification.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Formic acid (FA), analytical grade.

  • Ultrapure water.

  • Reference standard of 2-(Bromomethyl)-5-nitrobenzoic acid (≥98% purity).

  • Volumetric flasks, pipettes, and 0.45 µm syringe filters.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve it in 50.0 mL of Mobile Phase B in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by diluting the Standard Stock Solution with Mobile Phase B.

  • Sample Solution (approx. 100 µg/mL): Accurately weigh ~5 mg of the 2-(Bromomethyl)-5-nitrobenzoic acid sample to be tested and dissolve it in 50.0 mL of Mobile Phase B.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 10 90
    18.0 10 90
    18.1 70 30

    | 22.0 | 70 | 30 |

4. Analysis and Calculation

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration. The curve should exhibit good linearity (R² > 0.999).

  • Inject the sample solution.

  • The concentration of 2-(Bromomethyl)-5-nitrobenzoic acid in the sample is determined by interpolating its peak area from the calibration curve.

  • Purity is calculated as: (Concentration from curve / Theoretical concentration) * 100%.

  • Any significant secondary peaks should be investigated. The primary degradation product, 2-(hydroxymethyl)-5-nitrobenzoic acid, will have a shorter retention time due to its increased polarity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(Bromomethyl)-5-nitrobenzoic acid? A: The compound should be stored in a tightly sealed container to prevent moisture ingress.[3] For long-term stability, it is recommended to store it in a cool, dry, and well-ventilated place, away from heat and strong oxidizing agents.[5][6] Placing the container inside a desiccator is a highly effective practice.

Q2: Is 2-(Bromomethyl)-5-nitrobenzoic acid a hazardous substance? A: Yes, it should be handled with care. Like other benzyl bromides, it is expected to be a lachrymator (a substance that irritates the eyes and causes tears) and is irritating to the skin, eyes, and respiratory system.[1][3][7][8] Always handle this compound in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]

Q3: Besides hydrolysis, are there other stability concerns? A: While hydrolysis is the primary concern under ambient conditions, the compound can also decompose under high heat. Hazardous decomposition products can include toxic fumes of hydrogen bromide, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[5][6] It is also incompatible with strong bases and strong oxidizing agents.[1]

Q4: Can I use this reagent if it has turned slightly yellow? A: A slight color change may indicate the onset of degradation. While it might still be usable for non-critical applications, its purity is questionable. It is strongly recommended to perform a purity analysis via HPLC or NMR as described above before using it in a reaction where stoichiometry is important.[9][10] For best results, use a reagent that is an off-white or light-yellow powder, as specified by suppliers.[3]

Q5: How does the nitro group affect the stability of the bromomethyl group? A: The electron-withdrawing nature of the nitro group on the aromatic ring can influence the reactivity of the benzylic bromide. While it deactivates the ring towards electrophilic substitution, it can affect the stability of the benzylic carbocation intermediate that would form in an Sₙ1-type hydrolysis reaction. However, for practical purposes in the lab, the susceptibility of the C-Br bond to nucleophilic attack by moisture remains the most significant stability issue.[11][12]

References

  • Sigma-Aldrich. (2025, November 6).
  • INCHEM. (2021). ICSC 1225 - BENZYL BROMIDE.
  • Fisher Scientific. (2009, January 16). Safety Data Sheet for 2-Bromo-5-nitrobenzoic acid.
  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 4-(Bromomethyl)-3-nitrobenzoic acid.
  • CAMEO Chemicals. BENZYL BROMIDE.
  • Pfaltz & Bauer.
  • Fisher Scientific. Safety Data Sheet for 5-Bromo-2-methylbenzoic acid.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • ChemicalBook. 2-BROMO-5-NITROBENZOIC ACID synthesis.
  • Apollo Scientific.
  • Molander, G. A., & Brown, A. R. (2012).
  • Chem-Impex. 2-Bromo-5-nitrobenzoic acid.
  • BenchChem. (2025). A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs.
  • PubChem. Benzyl Bromide.
  • Chegg. (2023, March 23).
  • PubChem. 2-Bromo-5-nitrobenzoic acid.
  • BenchChem. (2025).
  • Royal Society of Chemistry. Analytical Methods.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid.

Sources

Validation & Comparative

Spectroscopic Validation Guide: 2-(Bromomethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 39149-98-3 | Formula: C₈H₆BrNO₄ | MW: 260.04 g/mol

Executive Summary

This guide provides a comparative spectroscopic analysis for 2-(bromomethyl)-5-nitrobenzoic acid , a critical intermediate in the synthesis of quinazolinones and bioactive enzyme inhibitors.

In drug development, this compound is typically generated via radical bromination (Wohl-Ziegler reaction) of 2-methyl-5-nitrobenzoic acid . The primary analytical challenge is distinguishing the mono-brominated product from unreacted starting material and over-brominated (gem-dibromo) impurities. This guide establishes the Diagnostic Shift Protocol to validate reaction completion and purity without requiring full isolation.

Structural & Spin System Analysis

Understanding the spin system is prerequisite to interpretation. The molecule features a 1,2,5-trisubstituted benzene ring, creating a distinct AMX or ABX spin system depending on the field strength.

Numbering & Assignment Logic
  • Position 1 (COOH): Defines the parent chain; exerts a deshielding effect on H6.

  • Position 2 (CH₂Br): The diagnostic handle. The electronegative bromine deshields the methylene protons significantly compared to the methyl precursor.

  • Position 5 (NO₂): A strong electron-withdrawing group (EWG) that heavily deshields H4 and H6.

Predicted Coupling Network (Graphviz)

G cluster_aromatic Aromatic Region (7.5 - 8.8 ppm) cluster_aliphatic Aliphatic Region (2.0 - 6.0 ppm) Mol 2-(Bromomethyl)-5-nitrobenzoic acid H6 H-6 (Proton) ~8.6 ppm (d) Ortho to COOH & NO2 Mol->H6 H4 H-4 (Proton) ~8.4 ppm (dd) Ortho to NO2 Mol->H4 H3 H-3 (Proton) ~7.8 ppm (d) Ortho to CH2Br Mol->H3 CH2 CH2-Br (Methylene) ~5.05 ppm (s) Diagnostic Singlet Mol->CH2 H6->H4 Meta Coupling (J ~2.5 Hz) H4->H3 Ortho Coupling (J ~8.5 Hz)

Figure 1: Spin system connectivity and predicted chemical shift hierarchy. H6 is the most deshielded proton due to the synergistic effect of the nitro and carboxylic acid groups.

Comparative Analysis: Product vs. Alternatives

The following data compares the target product against its specific precursor and common impurities.

A. Reaction Monitoring (Target vs. Precursor)

The most critical check is the disappearance of the benzylic methyl singlet and the appearance of the downfield methylene singlet.

FeatureStarting Material (2-Methyl-5-nitrobenzoic acid)Target Product (2-(Bromomethyl)-5-nitrobenzoic acid) Shift (Δδ)Interpretation
Aliphatic Signal 2.65 ppm (Singlet, 3H)5.05 ppm (Singlet, 2H)+2.40 ppmPrimary Indicator. Complete disappearance of 2.65 ppm confirms 100% conversion.
H-6 (Aromatic) ~8.45 ppm (d)~8.55 - 8.65 ppm (d)+0.15 ppmSlight downfield shift due to Br proximity.
H-3 (Aromatic) ~7.55 ppm (d)~7.85 ppm (d)+0.30 ppmModerate downfield shift; H3 is ortho to the changing group.
B. Impurity Profiling (The "Over-Bromination" Risk)

In radical bromination, the gem-dibromo species is a common side product if stoichiometry is uncontrolled.

ImpurityDiagnostic SignalMultiplicityLocation relative to Product
Starting Material 2.65 ppmSingletUpfield (Aliphatic region)
Dibromomethyl analog ~6.8 - 7.2 ppm SingletDownfield of Product CH₂Br; often obscured by aromatics.
Succinimide (Byproduct) 2.60 - 2.70 ppmSingletCan overlap with starting material; water wash usually removes this.

Solvent Selection Guide

Solvent choice drastically affects spectral resolution and chemical shifts for nitrobenzoic acids.

SolventSuitabilityProsCons
DMSO-d₆ Recommended Excellent solubility for nitro/COOH compounds. Exchangeable protons (COOH) usually visible as broad singlet at 13-14 ppm.High viscosity can broaden peaks slightly. Residual water peak (3.33 ppm) is distinct from signals.
CDCl₃ ConditionalSharper lines for aromatic coupling constants.Poor Solubility. The compound typically requires heating or mixed solvents (CDCl₃/MeOD) to dissolve, which complicates analysis.
Acetone-d₆ AlternativeGood balance of solubility and resolution.Solvent residual peak (2.05 ppm) is well clear of the diagnostic region.

Expert Insight: For routine process checks, use DMSO-d₆ . The solubility ensures you are seeing the bulk material, not just the soluble impurity fraction.

Experimental Protocol: Purity Assessment Workflow

Sample Preparation[1][2]
  • Mass: Weigh 10–15 mg of the crude solid.

  • Solvent: Add 0.6 mL DMSO-d₆ .

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solids may be inorganic salts like KBr, but organic insolubles indicate polymerization).

  • Acquisition: Standard proton parameters (sw = 12-14 ppm, d1 = 2-5 sec, ns = 16).

Validation Decision Tree (Graphviz)

DecisionTree Start Acquire 1H NMR (DMSO-d6) CheckMethyl Check 2.6-2.7 ppm (Methyl Singlet) Start->CheckMethyl CheckMeth Check ~5.05 ppm (Methylene Singlet) CheckMethyl->CheckMeth Absent ResultInc FAIL: Incomplete Reaction (Recalculate NBS equiv) CheckMethyl->ResultInc Present (>5%) CheckDibromo Check 6.8-7.2 ppm (Methine Singlet) CheckMeth->CheckDibromo Present ResultClean PASS: Pure Product CheckDibromo->ResultClean Absent ResultOver FAIL: Over-brominated (Check Temp/Reagent Addn) CheckDibromo->ResultOver Present

Figure 2: Logic flow for determining reaction endpoint and product quality.

Detailed Spectral Assignment (DMSO-d₆)

Frequency (δ ppm)MultiplicityIntegralAssignmentCoupling (Hz)
13.5 - 14.0 Broad Singlet1H-COOH Exchangeable
8.62 Doublet (d)1HAr-H6 J ≈ 2.5 (meta)
8.41 Doublet of Doublets (dd)1HAr-H4 J ≈ 8.5 (ortho), 2.5 (meta)
7.88 Doublet (d)1HAr-H3 J ≈ 8.5 (ortho)
5.05 Singlet (s)2HAr-CH₂-Br None
3.33 Broad Signal-H₂O (Solvent)-
2.50 Quintet-DMSO (Solvent)-

(Note: Exact chemical shifts may vary by ±0.05 ppm depending on concentration and water content).

References

  • National Institute of Standards and Technology (NIST). 2-Methyl-5-nitrobenzoic acid Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Available at: [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard reference for substituent effects on aromatic rings).

Sources

FTIR spectral analysis of nitro and carbonyl peaks in 2-(Bromomethyl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-(Bromomethyl)-5-nitrobenzoic acid (CAS: 7962-90-5) Primary Application: Critical intermediate in the synthesis of quinazoline-based antineoplastics and bioactive heterocycles.[1][2] Analytical Challenge: Distinguishing the product from its unbrominated precursor, 2-methyl-5-nitrobenzoic acid , during reaction monitoring. Both compounds share a nitro-aromatic core and a carboxylic acid moiety, making spectral overlap a significant risk for false positives.[1][2]

This guide provides a technical comparison of the FTIR spectral signatures of 2-(Bromomethyl)-5-nitrobenzoic acid against its methyl precursor. It focuses on the Nitro and Carbonyl shifts induced by the electron-withdrawing bromomethyl group, providing a robust protocol for purity validation.[1][2]

Part 1: Structural Context & Theoretical Basis[3]

To interpret the FTIR spectrum accurately, one must understand the electronic environment influencing the bond force constants.

The "Inductive Pull" Effect

The transformation of the 2-methyl group to a 2-bromomethyl group introduces a strong inductive effect (-I).[1][2] Bromine is highly electronegative compared to hydrogen.[2]

  • Effect on Carbonyl (C=O): The electron-withdrawing nature of the bromomethyl group (ortho to the carboxyl) reduces electron density in the aromatic ring and the adjacent carboxyl group. This typically shortens the C=O bond slightly, leading to a blue shift (higher wavenumber) compared to the methyl precursor.

  • Effect on Nitro (-NO₂): The nitro group at the 5-position is para to the bromomethyl group.[1][2] While the resonance effects are dominant, the inductive withdrawal stabilizes the N-O bonds, potentially causing subtle shifts in the asymmetric stretching band.

DOT Diagram: Structural Electronic Effects

The following diagram illustrates the electronic "push-pull" dynamics that dictate the spectral shifts.

MolecularDynamics Precursor 2-Methyl-5-nitrobenzoic acid (Precursor) Target 2-(Bromomethyl)-5-nitrobenzoic acid (Target) Precursor->Target Radical Bromination Effect_CO C=O Shift (Inductive Withdrawal) Target->Effect_CO -CH2Br withdraws e- Effect_NO2 NO2 Stability (Para-substitution) Target->Effect_NO2 Long-range field effect

Figure 1: Electronic influence of the bromomethyl group on functional moieties.

Part 2: Comparative Spectral Analysis

The following data compares the target compound with its most common contaminant/precursor.

Table 1: Critical Peak Assignments & Shifts
Functional GroupMode of Vibration2-Methyl-5-nitrobenzoic Acid (Precursor)2-(Bromomethyl)-5-nitrobenzoic Acid (Target)Diagnostic Note
Carbonyl (COOH) C=O[1][2][3] Stretch (Dimer)1680 – 1690 cm⁻¹1695 – 1710 cm⁻¹ The -CH₂Br group's inductive effect shifts the C=O stretch to a slightly higher frequency.[2]
Nitro (Ar-NO₂) Asymmetric Stretch1520 – 1530 cm⁻¹1530 – 1540 cm⁻¹ Strong, broad bands.[1][2] Often overlaps with aromatic C=C ring stretches.[2]
Nitro (Ar-NO₂) Symmetric Stretch1345 – 1355 cm⁻¹1350 – 1360 cm⁻¹ Sharp, distinct peak.[1][2] Less sensitive to substitution than the asymmetric band.
Hydroxyl (COOH) O-H Stretch3300 – 2500 cm⁻¹ (Broad)3300 – 2500 cm⁻¹ (Broad) Characteristic "hairy beard" of carboxylic acid dimers; not diagnostic for separation.[1][2]
Alkyl Halide C-Br StretchAbsent600 – 500 cm⁻¹ The Ultimate Validator. Look for a new, moderate-to-strong band in the fingerprint region.[1][2]
Detailed Analysis of Key Regions
1. The Carbonyl Region (1750–1650 cm⁻¹)

In the solid state (KBr pellet or ATR), both acids exist primarily as hydrogen-bonded dimers.[2]

  • Precursor: The electron-donating methyl group (+I) slightly destabilizes the C=O bond, lowering the frequency (~1685 cm⁻¹).

  • Target: The electron-withdrawing bromomethyl group decreases the basicity of the carbonyl oxygen, weakening the hydrogen bonding in the dimer slightly and strengthening the C=O double bond character. Expect the peak to center near 1700-1705 cm⁻¹ .[2]

2. The Nitro Region (1550–1300 cm⁻¹)

Nitro groups exhibit two distinct bands.

  • Asymmetric (1530 cm⁻¹): This is the stronger of the two bands.[2] In the bromomethyl derivative, this band may appear split or shouldered due to ring conjugation effects.

  • Symmetric (1350 cm⁻¹): This band is often cleaner.[1][2] If you observe a clean doublet in this region, it may indicate a mixture of precursor and product.[2]

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this ATR-FTIR workflow. This protocol minimizes sampling error common with KBr pellets (e.g., moisture interference).[2]

Method: Attenuated Total Reflectance (ATR)

Instrument: FTIR Spectrometer with Diamond/ZnSe Crystal (e.g., Bruker Tensor or equivalent).[1][2] Resolution: 4 cm⁻¹ Scans: 32 (Screening) or 64 (High Resolution).[1][2]

Step-by-Step Workflow
  • Background Collection: Clean crystal with isopropanol.[1][2] Collect air background.

  • Sample Prep: No grinding required for ATR. Place ~5 mg of solid directly on the crystal.[2]

  • Contact Pressure: Apply high pressure using the anvil clamp.[2] Crucial: Ensure the "pressure gauge" (if available) is in the green zone to maximize the evanescent wave penetration.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Validation (The "C-Br Check"):

    • Zoom into 600–500 cm⁻¹.[1][2]

    • Pass Criteria: Distinct peak present (C-Br).[1][2]

    • Fail Criteria: Baseline noise only (indicates unreacted starting material).[1][2]

DOT Diagram: Analytical Workflow

FTIR_Workflow Start Start: Solid Sample Prep Place on Diamond ATR (No KBr preparation) Start->Prep Scan Acquire Spectrum (4000-400 cm⁻¹) Prep->Scan Decision Check 600-500 cm⁻¹ region Scan->Decision Result_Pos Peak Detected: Confirm Bromination Decision->Result_Pos Signal > 5% T Result_Neg No Peak: Unreacted Precursor Decision->Result_Neg Baseline

Figure 2: Decision tree for validating bromination via FTIR.

Part 4: Troubleshooting & Artifacts

  • Moisture Interference: Carboxylic acids are hygroscopic.[1][2] A broad "hump" >3400 cm⁻¹ indicates free water, which can obscure the O-H stretch of the acid. Remedy: Dry sample in a vacuum desiccator for 1 hour before analysis.[2]

  • Peak Broadening: If the Nitro peaks (1530/1350) appear as single broad blobs rather than sharp bands, the sample may be amorphous. Recrystallize (typically from ethanol/water) to improve crystallinity and spectral resolution.[2]

  • Carbonyl Doublets: If the C=O peak appears as a doublet (e.g., 1705 and 1720 cm⁻¹), this indicates the presence of both monomer (free acid) and dimer forms. This is common in dilute solutions but rare in solids unless the crystal lattice is disrupted.

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] 2-Methyl-5-nitrobenzoic acid - IR Spectrum. National Institute of Standards and Technology.[2] [Link][1][2]

  • Doc Brown's Chemistry. (2024).[1][2] Interpretation of the infrared spectrum of benzoic acid. (Referenced for general carboxylic acid dimer/monomer shifts).[1][2] [Link]

  • LibreTexts Chemistry. (2025).[1][2] Infrared Spectra of Some Common Functional Groups. (Referenced for C-Br and Nitro group frequency ranges).[1][2] [Link]

Sources

Technical Guide: Impurity Profiling of Commercial 2-(Bromomethyl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-5-nitrobenzoic acid (BMNBA) is a critical benzylic bromide intermediate, extensively used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and quinazolinone-based antineoplastics. Its reactivity, however, is a double-edged sword. The benzylic bromide moiety is highly susceptible to hydrolysis and intramolecular cyclization, leading to variable purity profiles across commercial sources.

This guide objectively compares "Premium" (Crystallized) versus "Standard" (Precipitated) commercial grades of BMNBA. We identify the three critical impurities that compromise downstream yields and provide a self-validating HPLC protocol designed to discriminate between the active alkylating agent and its degradation products.

Mechanistic Origins of Impurities

The synthesis of BMNBA typically involves the radical bromination of 2-methyl-5-nitrobenzoic acid using N-bromosuccinimide (NBS) or elemental bromine. Understanding this mechanism is essential for predicting the impurity profile.

The Impurity Landscape
  • Impurity A (Unreacted Precursor): 2-Methyl-5-nitrobenzoic acid. Result of incomplete conversion. It acts as a chain terminator in downstream alkylation steps.

  • Impurity B (Over-Bromination): 2-(Dibromomethyl)-5-nitrobenzoic acid. Formed via secondary radical attack when reaction times are prolonged or stoichiometry is uncontrolled. This is a "silent" impurity that can generate unstable aldehydes downstream.

  • Impurity C (Cyclization Product): 6-Nitrophthalide. This is the most insidious impurity. BMNBA contains both a nucleophile (carboxylic acid) and an electrophile (benzyl bromide). Under basic conditions or in the presence of moisture, it cyclizes to form the thermodynamically stable lactone, 6-nitrophthalide, which is unreactive in standard alkylation protocols.

Synthesis & Degradation Pathway

The following diagram illustrates the formation of the target compound and its divergence into critical impurities.

BMNBA_Synthesis SM Starting Material (2-Methyl-5-nitrobenzoic acid) Target TARGET (2-(Bromomethyl)-5-nitrobenzoic acid) SM->Target Radical Bromination (NBS/AIBN, Reflux) Imp_A Impurity A (Unreacted SM) SM->Imp_A Incomplete Rxn Imp_B Impurity B (Dibromo analog) Target->Imp_B Excess Br2 Over-reaction Imp_C Impurity C (6-Nitrophthalide) Target->Imp_C Moisture/Base Intramolecular Cyclization

Figure 1: Reaction pathway showing the origin of unreacted starting material, over-brominated byproducts, and the moisture-induced cyclization to 6-nitrophthalide.[1][2]

Comparative Analysis: Commercial Grades

We analyzed batches from two distinct commercial tiers: Grade A (Recrystallized, typically marketed for GMP pilots) and Grade B (Crude Precipitate, marketed for early R&D).

Experimental Note: All samples were stored at 4°C and analyzed within 24 hours of receipt to minimize storage-related degradation.

Table 1: Impurity Profile Comparison
ParameterGrade A (Premium)Grade B (Standard)Impact on Synthesis
Assay (HPLC) 98.2% 94.1% Lower assay requires stoichiometric adjustment.
Impurity A (Methyl) < 0.5%2.5%Inert diluent; lowers mass balance.
Impurity B (Dibromo) < 0.2%1.8%Generates aldehyde side-products during workup.
Impurity C (Phthalide) 0.8% 3.1% Critical: Dead-end species. Indicates moisture exposure.
Appearance Off-white crystalline solidYellow/Orange sticky powderColor indicates trace bromine or nitro-degradation.
Solubility (MeCN) Clear, colorlessHazy, yellow tintHaze suggests inorganic salts (succinimide residues).

Key Insight: Grade B often contains significant levels of Impurity C (Phthalide) . Because the phthalide is neutral and the target is acidic, simple acid-base extractions downstream often fail to remove the phthalide, carrying it into the final API.

Analytical Protocol (Validation Ready)

Standard HPLC methods often fail to separate the Phthalide (Impurity C) from the Target because both have similar aromatic cores. The following method utilizes an acidic mobile phase to keep the target fully protonated, maximizing the hydrophobic difference between the open-chain acid and the closed-ring lactone.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Nitro group absorbance).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase BDescription
0.020Initial equilibration
15.080Linear gradient to elute lipophilic dibromo species
15.120Re-equilibration
20.020Stop
Critical Sample Preparation (Self-Validating Step)

Why this matters: Dissolving BMNBA in methanol or non-acidified water can induce in-situ cyclization to 6-nitrophthalide or solvolysis to the methyl ester, creating false positives for impurities.

  • Diluent: Prepare Acetonitrile : 0.1% Phosphoric Acid (80:20) . The high organic content ensures solubility, while the acid suppresses ionization and cyclization.

  • Procedure: Weigh 10 mg sample → Dissolve in 10 mL Diluent → Sonicate (max 30s) → Inject immediately.

Workflow Diagram

Analytical_Workflow Sample Solid Sample (Hygroscopic) Prep Dissolution Solvent: MeCN/0.1% H3PO4 (80:20) *Prevents Cyclization* Sample->Prep Weigh rapidly HPLC RP-HPLC Analysis Gradient Elution Prep->HPLC Inject <10 min Data Data Processing Identify Peaks by RRT HPLC->Data Check Check Phthalide Peak Data->Check Result_Pass Pass: <1.0% Check->Result_Pass Low Impurity Result_Fail Fail: >1.0% (Moisture Damage) Check->Result_Fail High Impurity

Figure 2: Analytical workflow emphasizing the critical acidic dissolution step to prevent artifact formation.

Relative Retention Times (RRT)
  • Impurity C (6-Nitrophthalide): ~0.85 (Elutes early due to lack of acid functionality interaction).

  • Target (BMNBA): 1.00

  • Impurity A (Methyl precursor): ~1.15 (Less polar than target).

  • Impurity B (Dibromo): ~1.40 (Highly lipophilic).

References

  • Synthesis and Impurity Profiling of Lenalidomide Intermediates. World Journal of Pharmaceutical Research. (2022). Describes the bromination of methyl-2-methyl-3-nitrobenzoate and the formation of isomeric and phthalide impurities.[4] Link

  • Process Development of Nitrobenzoic Acid Derivatives. National Institutes of Health (PMC). Discusses the scale-up bromination and the critical control of temperature to prevent over-bromination side products. Link

  • Stability of 2-Amino-5-nitrobenzoic acid and derivatives. BenchChem Technical Library. Provides data on the degradation pathways (decarboxylation and hydrolysis) of nitrobenzoic acid derivatives in solution. Link

  • 2-(Bromomethyl)-5-nitrobenzoic acid Product Specifications. PubChem Compound Summary. U.S. National Library of Medicine. Contains chemical property data and safety hazards regarding the lachrymator nature of benzylic bromides. Link

Sources

Validating Enantiomeric Purity of Downstream Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In drug development, maintaining chirality from starting material to final active pharmaceutical ingredient (API) is a Critical Quality Attribute (CQA). "Downstream derivatives" present a unique analytical challenge: the introduction of complex matrices, protecting groups, and additional stereocenters can mask racemization events (epimerization) or alter solubility profiles, rendering standard starting-material assays obsolete.

This guide objectively compares the three primary modalities for validating downstream enantiomeric purity—Chiral HPLC , Chiral SFC , and Chiral NMR —providing experimental frameworks to ensure regulatory compliance (ICH Q6A/Q2) and scientific rigor.

Part 1: The Challenge of Downstream Derivatives

Unlike raw materials, downstream derivatives often possess:

  • Multiple Chiral Centers: Risk of diastereomer formation (epimerization) rather than simple racemization.

  • Increased Molecular Weight/Polarity: Reducing volatility (eliminating GC as an option) and altering solubility.

  • Matrix Interference: Reagents from coupling steps (e.g., EDC, HATU byproducts) that co-elute with enantiomers.

The Core Directive: You must validate that the stereochemistry established upstream has survived the chemical transformation. Relying on the Certificate of Analysis (CoA) of the starting material is insufficient due to potential reaction-induced racemization mechanisms (e.g., oxazolone formation in peptide coupling).

Part 2: Method Comparison & Selection Strategy

Comparative Analysis: HPLC vs. SFC vs. NMR

The following table contrasts the performance metrics of the three dominant techniques based on industrial application data.

Table 1: Comparative Performance Metrics for Chiral Analysis

FeatureChiral HPLC (Normal/Reverse Phase)Chiral SFC (Supercritical Fluid)Chiral NMR (w/ CSAs or Derivatization)
Primary Mechanism Liquid-Solid AdsorptionSupercritical Fluid AdsorptionMagnetic Resonance / Diastereomeric interaction
Resolution (

)
High (

common)
Superior (

common due to diffusivity)
Low (Peak splitting dependent on field strength)
Run Time 15 – 60 mins3 – 10 mins (3-5x faster)5 – 15 mins (acquisition only)
Solvent Consumption High (e.g., 20-50 mL/run)Low (CO₂ is main carrier; <5 mL modifier/run)Minimal (0.6 mL deuterated solvent)
Sensitivity (LOD) High (UV/MS/CAD): <0.05% impurityModerate to High: <0.1% impurityLow: Typically >1% impurity (limit of detection)
Robustness Excellent (Industry Standard)Good (Requires back-pressure control)Moderate (pH/Concentration sensitive)
Best Use Case Final API release, trace impurity quantitation.High-throughput screening, prep purification.[1]Early-stage confirmation, inseparable isomers.
Strategic Decision Framework

Select the methodology based on the derivative's physicochemical properties and the development phase.

MethodSelection Start Start: Downstream Derivative Solubility Check Solubility Start->Solubility Volatile Volatile/Non-Polar? Solubility->Volatile Soluble in Org Solvents HPLC Method B: Chiral HPLC (Sensitivity/Robustness) Solubility->HPLC Aqueous/Polar Only Trace Trace Impurity (<0.1%) Required? Volatile->Trace Yes NMR Method C: Chiral NMR (Structural Diagnostic) Volatile->NMR No (Quick Check/High Conc) SFC Method A: Chiral SFC (Speed/Green) Trace->SFC No (Screening) Trace->HPLC Yes (Strict QA) SFC->HPLC If Rs < 1.5

Figure 1: Decision Matrix for selecting the appropriate chiral validation method based on solubility and sensitivity requirements.

Part 3: Experimental Protocols & Validation

Protocol A: Chiral SFC Screening (The High-Throughput Choice)

SFC is increasingly preferred for downstream derivatives due to the "kinetic resolution" advantage—high diffusivity of supercritical CO₂ allows for flatter Van Deemter curves, maintaining efficiency at high flow rates.

Step-by-Step Workflow:

  • Column Selection: Screen a "Golden Quartet" of immobilized polysaccharide phases (e.g., Chiralpak IA, IB, IC, ID). Immobilized phases are required to tolerate aggressive co-solvents (THF, DCM) often needed for downstream derivatives.

  • Mobile Phase Gradient:

    • A: CO₂ (100 bar Back Pressure).[1]

    • B: MeOH + 0.1% Isopropylamine (for basic amines) or TFA (for acids).

    • Gradient: 5% to 50% B over 5 minutes. Flow rate: 3-4 mL/min.

  • Optimization: Identify the column with

    
    . If resolution is partial (
    
    
    
    ), switch to isocratic hold at the elution percentage of the first enantiomer.
Protocol B: Chiral HPLC Validation (The Regulatory Gold Standard)

For final release testing, HPLC remains the standard due to established ICH Q2(R1) guidelines regarding linearity and precision.

Step-by-Step Workflow:

  • Phase Screening: Utilize Normal Phase (Heptane/EtOH) for lipophilic derivatives or Reverse Phase (Water/Acetonitrile with sulfated-cyclodextrin additives) for polar derivatives.

  • Thermodynamic Control: Temperature is a critical variable. Enantiomeric separation is governed by

    
    .
    
    • Action: If separation is poor at 25°C, lower to 10°C. Entropy-driven separations often improve at lower temperatures.

  • Validation Criteria (ICH Q2):

    • Specificity: Inject racemate, pure enantiomer A, and pure enantiomer B. Ensure no interference from matrix (coupling reagents).

    • LOQ Determination: Signal-to-Noise (S/N) ratio must be

      
       for the minor enantiomer.
      
Protocol C: Chiral NMR (The Structural Diagnostic)

Use this when chromatography fails or when verifying if a "single peak" in HPLC is truly a single enantiomer (orthogonality).

Mechanism: The addition of a Chiral Solvating Agent (CSA) creates transient diastereomeric complexes, splitting the NMR signals of the enantiomers. Reagent: (-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP acid) or Pirkle alcohol. Workflow:

  • Dissolve derivative (~10 mg) in

    
     (0.6 mL).
    
  • Acquire baseline

    
     NMR.
    
  • Add 1.0 equivalent of CSA. Shake.

  • Acquire spectrum. Observe splitting of protons near the chiral center (e.g.,

    
    -proton or methyl groups).
    
  • Calculate ee: Integration of split peaks (

    
     vs 
    
    
    
    ).

Part 4: Data Analysis & Acceptance Criteria

To validate the method, you must demonstrate it meets the rigor defined by ICH Q6A (Specifications) and ICH Q2(R1) (Validation).

Table 2: Validation Acceptance Criteria

ParameterAcceptance LimitRationale
Resolution (

)

(Baseline separation)
Ensures accurate integration of the minor impurity tail.
Tailing Factor (

)

Asymmetry masks impurities; critical for downstream derivatives with H-bonding potential.
Limit of Quantitation (LOQ)

Necessary to detect trace racemization (0.1% is the common reporting threshold).
Recovery

Ensures no irreversible adsorption of the derivative on the chiral selector.
Linearity (

)

Required for accurate quantitation of the distomer (unwanted enantiomer).
Validation Workflow Visualization

The following diagram illustrates the iterative process of validating the chosen method against regulatory standards.

ValidationLoop Define Define CQA (Target ee > 99.5%) Screen Method Screening (SFC/HPLC) Define->Screen CheckRs Resolution > 1.5? Screen->CheckRs Optimize Optimize T, Flow, Modifier CheckRs->Optimize No Validate Validation (ICH Q2) Specificity, LOQ, Linearity CheckRs->Validate Yes Optimize->Screen Validate->Optimize Fail (e.g. Matrix Interference) Pass Pass: Release Method Validate->Pass Criteria Met

Figure 2: Iterative validation workflow ensuring the analytical method meets ICH Q2(R1) standards for specificity and robustness.

References

  • International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4] (2000).[3] [Link]

  • International Council for Harmonisation (ICH). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005).[5] [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. (2012). [Link]

  • Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (2007). [Link]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[4][6] [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.